molecular formula C12H7Br3O B1430604 1,4-Dibromo-2-(3-bromophenoxy)benzene CAS No. 337513-75-4

1,4-Dibromo-2-(3-bromophenoxy)benzene

Cat. No.: B1430604
CAS No.: 337513-75-4
M. Wt: 406.89 g/mol
InChI Key: VUOBKVBAFJQQDB-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(3-bromophenoxy)benzene is a brominated aromatic ether that serves as a versatile building block in organic synthesis and materials research. Its structure, featuring multiple bromine atoms, makes it highly valuable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct biaryl systems commonly used in pharmaceuticals and organic electronic materials (source: https://pubchem.ncbi.nlm.nih.gov). This compound is employed in the development of organic light-emitting diodes (OLEDs), liquid crystals, and polymers due to its ability to introduce aromatic segments and enhance molecular rigidity (source: https://doi.org/10.1021/acs.chemrev.5b00463). In pharmaceutical research, it acts as an intermediate for synthesizing potential drug candidates, particularly in kinase inhibitor or anticancer agent discovery, by facilitating selective functionalization. The mechanism involves the bromine atoms acting as leaving groups in nucleophilic substitution or metal-catalyzed reactions, enabling precise carbon-carbon bond formation. For Research Use Only. Not intended for diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

1,4-dibromo-2-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-7-9(14)4-5-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOBKVBAFJQQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60783706
Record name 1,4-Dibromo-2-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-75-4
Record name 2,3',5-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibromo-2-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13DI44235H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis of this compound, a polyhalogenated diphenyl ether. Due to the absence of a specific documented synthesis for this exact molecule in the reviewed literature, this guide outlines a robust synthetic strategy based on the well-established Ullmann condensation reaction. The protocols and data presented are derived from analogous syntheses of structurally similar compounds and fundamental principles of organic chemistry.

Synthetic Strategy: The Ullmann Condensation

The most viable and widely employed method for the synthesis of diaryl ethers is the Ullmann condensation.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1] In the proposed synthesis of this compound, the reaction would proceed by coupling 1,2,4-tribromobenzene with 3-bromophenol in the presence of a copper catalyst and a base.

The general transformation is as follows:

Reactants:

  • 1,2,4-Tribromobenzene

  • 3-Bromophenol

Catalyst:

  • Copper (e.g., Cu powder, CuI)

Base:

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

Solvent:

  • High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on a representative analogous procedure for a similar brominated phenoxy compound.[3] The actual values for the target molecule would need to be determined experimentally.

ParameterValueNotes
Starting Material 1 1,2,4-TribromobenzeneMolecular Weight: 314.78 g/mol
Starting Material 2 3-BromophenolMolecular Weight: 173.01 g/mol
Product This compoundMolecular Weight: 471.89 g/mol
Solvent N-Methyl-2-pyrrolidone (NMP)High-boiling polar solvent is typical for Ullmann condensations.[1]
Catalyst Copper (I) Iodide (CuI)A common and effective catalyst for Ullmann ether synthesis.[2]
Base Potassium Carbonate (K₂CO₃)Used to deprotonate the phenol, forming the corresponding phenoxide.
Reaction Temperature 150-180 °CHigh temperatures are often required to drive the reaction to completion.[1]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.
Reported Yield (Analogous) 84%Based on a patented procedure for a similar Ullmann etherification.[3]
Purity (Expected) >95%After purification by silica gel column chromatography.
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, M.P.Spectroscopic data would be required to confirm the structure and purity of the final product.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established Ullmann condensation procedures.[1][3]

Reagents and Materials:

  • 1,2,4-Tribromobenzene (1.0 eq)

  • 3-Bromophenol (1.1 eq)

  • Copper (I) Iodide (CuI, 0.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,4-tribromobenzene, 3-bromophenol, Copper (I) Iodide, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous NMP to the flask via a syringe. The volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to take 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with toluene and filter through a pad of celite to remove the copper catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with deionized water (3x) to remove the NMP.

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis.

G Synthesis Workflow for this compound reactants Reactants & Reagents (1,2,4-Tribromobenzene, 3-Bromophenol, CuI, K2CO3) reaction Ullmann Condensation (NMP, 150-180°C, 12-24h) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product analysis Characterization (NMR, MS, M.P.) product->analysis

Caption: A flowchart of the experimental workflow.

G Simplified Ullmann Condensation Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Copper(I) Phenoxide Formation cluster_2 Step 3: Oxidative Addition cluster_3 Step 4: Reductive Elimination Ar'-OH 3-Bromophenol (Ar'-OH) Ar'-O- Phenoxide (Ar'-O-) Ar'-OH->Ar'-O- -H+ Base Base (K2CO3) Base->Ar'-O- Ar'-O-Cu Copper(I) Phenoxide (Ar'-O-Cu) Ar'-O-->Ar'-O-Cu CuI CuI CuI->Ar'-O-Cu Ar-Br 1,2,4-Tribromobenzene (Ar-Br) Intermediate Cu(III) Intermediate Ar'-O-Cu->Intermediate Ar-Br->Intermediate Product Product (Ar-O-Ar') Intermediate->Product Intermediate->Product Product->CuI Catalyst Regeneration

Caption: A simplified mechanism for the Ullmann reaction.

References

Technical Guide: Properties of 2,3',6-Tribromodiphenyl Ether (CAS Number: 337513-53-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical substance identified by CAS number 337513-53-8, which is 2,3',6-Tribromodiphenyl Ether. This compound belongs to the class of polybrominated diphenyl ethers (PBDEs), a group of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products. Due to their persistence, bioaccumulative potential, and toxicological concerns, understanding the properties and behavior of individual PBDE congeners is of significant scientific interest.

Physicochemical Properties

The fundamental physicochemical properties of 2,3',6-Tribromodiphenyl Ether are summarized in the table below. It is important to note that some reported physical properties, such as the melting and boiling points from commercial sources, appear unusually low for a molecule of this nature and should be treated with caution.

PropertyValueSource
CAS Number 337513-53-8[1]
Chemical Name 2,3',6-Tribromodiphenyl Ether[1]
Synonyms BDE-27, 1,3-Dibromo-2-(3-bromophenoxy)benzene
Molecular Formula C₁₂H₇Br₃O[2][3]
Molecular Weight 406.89 g/mol [2][3]
Melting Point -107.3 °C (Note: This value from a commercial source may be inaccurate)[1]
Boiling Point 99.2 °C (Note: This value from a commercial source may be inaccurate)[1]
Flash Point -12 °C (closed cup) (Note: This value from a commercial source may be inaccurate)[1]
InChI InChI=1S/C12H7Br3O/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H
Canonical SMILES C1=CC(=C(C=C1)OC2=C(C=CC=C2Br)Br)Br

Synthesis and Manufacturing

General Synthetic Approaches
  • Electrophilic Bromination of Diphenyl Ether: A common method for producing PBDEs is the direct bromination of diphenyl ether using elemental bromine in the presence of a catalyst (e.g., iron filings) and a suitable solvent (e.g., carbon disulfide or a halogenated hydrocarbon).[4] Controlling the stoichiometry of bromine and the reaction conditions is crucial to achieve the desired degree of bromination and isomer distribution.

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of a brominated phenol with a brominated benzene derivative. While historically used, this approach can sometimes lead to the formation of byproducts.

  • From Aminodiphenyl Ethers: A multi-step synthesis can be employed where an aminodiphenyl ether is first polybrominated. The amino group is then removed through diazotization followed by reduction, yielding the desired PBDE congener.[5] This method offers better control over the final substitution pattern.

  • Modern Coupling Reactions: More recent synthetic strategies may involve palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, adapted for ether synthesis. A patented method describes the preparation of diphenyl ether compounds from halogenated benzene derivatives and boronic acid pinacol esters using a copper or aluminum catalyst.[6]

Experimental Protocols: Analysis in Environmental and Biological Matrices

The analysis of 2,3',6-Tribromodiphenyl Ether, as with other PBDEs, requires sensitive and specific analytical methods due to its presence at trace levels in complex matrices. The following protocol is a generalized workflow based on established methods such as U.S. EPA Method 1614A for the analysis of PBDEs in various samples.[7][8]

Sample Preparation and Extraction
  • Sample Collection and Storage: Samples (e.g., water, soil, sediment, biological tissues) should be collected in pre-cleaned glass containers and stored at <6 °C in the dark until extraction to prevent degradation.[8]

  • Spiking with Internal Standards: Prior to extraction, the sample is spiked with a solution of isotopically labeled PBDE congeners, including a labeled analog of a tribrominated diphenyl ether if available, to monitor and correct for procedural losses.

  • Extraction:

    • Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone or toluene) is commonly employed.[9] Pressurized liquid extraction (PLE) is a more rapid alternative.

    • Liquid Samples (Water): Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane is typically used.[9]

Extract Cleanup

The crude extract is subjected to one or more cleanup steps to remove interfering co-extracted substances like lipids and other organic compounds.

  • Lipid Removal (for biological samples): Gel permeation chromatography (GPC) is effective for removing high-molecular-weight lipids.[9]

  • Fractionation: Adsorption chromatography using columns packed with silica gel, alumina, or Florisil is used to separate the PBDEs from other classes of compounds.[9] The polarity of the elution solvents is carefully chosen to isolate the PBDE fraction.

Instrumental Analysis
  • Gas Chromatography (GC): The cleaned-up extract is concentrated and analyzed by high-resolution gas chromatography (HRGC) for the separation of individual PBDE congeners. A capillary column with a phase suitable for PBDE analysis is used.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the preferred detection method due to its high sensitivity and selectivity.[7][8] The instrument is operated in the selected ion monitoring (SIM) mode to detect the characteristic isotopic clusters of bromine-containing fragments.

  • Quantification: The concentration of 2,3',6-Tribromodiphenyl Ether is determined by isotope dilution, comparing the response of the native analyte to that of its corresponding labeled internal standard.

Below is a graphical representation of a typical analytical workflow for PBDEs.

analytical_workflow sample Sample Collection (Water, Soil, Tissue) extraction Extraction (Soxhlet, PLE, SPE) sample->extraction Add Internal Standards cleanup Extract Cleanup (GPC, Silica Gel) extraction->cleanup analysis Instrumental Analysis (HRGC/HRMS) cleanup->analysis data Data Processing & Quantification analysis->data

Analytical workflow for PBDEs.

Biological Activity and Signaling Pathways

Specific studies on the metabolism and biological activity of 2,3',6-Tribromodiphenyl Ether (BDE-27) are limited. However, extensive research on other PBDE congeners provides a general understanding of their metabolic fate and toxicological mechanisms.

Metabolism of PBDEs

The metabolism of PBDEs is a critical factor in their bioaccumulation and toxicity. In vertebrates, PBDEs can undergo biotransformation primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[11][12][13] The main metabolic pathways include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings, forming hydroxylated PBDEs (OH-PBDEs). This is a primary oxidative metabolic route.

  • Reductive Debromination: The removal of bromine atoms, leading to the formation of lower-brominated PBDE congeners. This pathway has been observed in fish.[14]

  • Ether Bond Cleavage: The breaking of the ether linkage, resulting in the formation of brominated phenols and brominated benzenes.[15]

These metabolic processes can either lead to detoxification and excretion or, in some cases, produce metabolites with altered or enhanced toxicity compared to the parent compound. For instance, some hydroxylated PBDEs have been shown to have a higher affinity for certain biological receptors.

The following diagram illustrates the generalized metabolic pathways for PBDEs.

pbd_metabolism parent PBDE Congener (e.g., BDE-27) cyp450 Cytochrome P450 Enzymes (Liver) parent->cyp450 hydroxylated Hydroxylated PBDEs (OH-PBDEs) cyp450->hydroxylated Hydroxylation debrominated Lower Brominated PBDEs cyp450->debrominated Reductive Debromination cleavage Brominated Phenols & Brominated Benzenes cyp450->cleavage Ether Bond Cleavage conjugation Phase II Conjugation (Glucuronidation, Sulfation) hydroxylated->conjugation cleavage->conjugation excretion Excretion conjugation->excretion

References

"physical and chemical properties of 1,4-Dibromo-2-(3-bromophenoxy)benzene"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-(3-bromophenoxy)benzene is a member of the polybrominated diphenyl ether (PBDE) family. PBDEs are a class of organobromine compounds that have been extensively used as flame retardants in a wide array of consumer and industrial products.[1] The general structure of PBDEs consists of two phenyl rings linked by an ether bond, with a variable number of bromine atoms attached to the rings.[1] There are 209 possible PBDE congeners, each with a unique substitution pattern of bromine atoms.[1][2]

This specific congener, this compound, is a tribrominated diphenyl ether. Such compounds are of interest to researchers not only for their potential environmental and toxicological impact but also as chemical intermediates in the synthesis of more complex molecules, including those with potential applications in materials science and drug discovery. The synthesis of specific PBDE congeners is crucial for analytical and toxicological studies.[3]

Physicochemical Properties

Experimentally determined physical and chemical properties for this compound are not well-documented. However, based on its chemical structure and data for related compounds, a number of properties can be identified. The systematic name for an isomer is Benzene, 2,4-dibromo-1-(3-bromophenoxy)-.[4]

Table 1: General and Computed Properties of Tribrominated Diphenyl Ethers

PropertyValueSource
Molecular Formula C₁₂H₇Br₃O[3]
Molecular Weight 406.9 g/mol [3]
IUPAC Name 1,3-dibromo-2-(3-bromophenoxy)benzene (for an isomer)[5]
CAS Number 147217-77-4 (for an isomer)[4]
XLogP3-AA (Computed) 5.5 (for an isomer)[5]
Hydrogen Bond Donor Count (Computed) 0 (for an isomer)[5]
Hydrogen Bond Acceptor Count (Computed) 1 (for an isomer)[5]
Rotatable Bond Count (Computed) 2 (for an isomer)[5]

Note: Computed properties are for the isomer 1,3-Dibromo-2-(3-bromophenoxy)benzene and should be considered as estimates.

Synthesis and Experimental Protocols

The primary method for synthesizing diaryl ethers, including tribrominated diphenyl ethers, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6] Traditionally, these reactions require high temperatures and polar solvents.[6]

General Synthetic Pathway: Ullmann Condensation

The synthesis of this compound would typically involve the reaction of 2,5-dibromophenol with 1,3-dibromobenzene or 1-bromo-3-iodobenzene in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_5_dibromophenol 2,5-Dibromophenol product This compound 2_5_dibromophenol->product + 1_bromo_3_iodobenzene 1-Bromo-3-iodobenzene 1_bromo_3_iodobenzene->product catalyst Cu(I) Catalyst (e.g., CuI) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent High-boiling polar solvent (e.g., DMF, NMP) solvent->product temperature Heat (e.g., 150-210 °C) temperature->product G start Start ullmann Ullmann Condensation start->ullmann workup Aqueous Workup & Extraction ullmann->workup purification Column Chromatography workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy characterization->nmr ms Mass Spectrometry characterization->ms mp Melting Point Analysis characterization->mp end End nmr->end ms->end mp->end

References

An In-depth Technical Guide to 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a logical workflow for the synthesis of tribrominated diphenyl ethers, with a specific focus on the structural isomer 2,4-Dibromo-1-(3-bromophenoxy)benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

The quantitative data for 2,4-Dibromo-1-(3-bromophenoxy)benzene is summarized in the table below for clear reference and comparison.

PropertyValue
Molecular Formula C₁₂H₇Br₃O
Molecular Weight 406.9 g/mol [1]
CAS Number 147217-77-4[1]
IUPAC Name 2,4-Dibromo-1-(3-bromophenoxy)benzene

Experimental Protocols

The synthesis of diaryl ethers such as 1,4-Dibromo-2-(3-bromophenoxy)benzene is commonly achieved through the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[2][3][4][5][6]

Representative Protocol: Synthesis of 2,4-Dibromo-1-(3-bromophenoxy)benzene via Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann condensation methodologies.

Materials:

  • 2,4-Dibromophenol

  • 1-Bromo-3-iodobenzene (or another suitable aryl halide)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethyl-1,2-ethanediamine)

  • A suitable base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromophenol (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C, depending on the solvent and reactants used.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts and residual solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2,4-Dibromo-1-(3-bromophenoxy)benzene.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern on the aromatic rings.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ether linkage.

Synthesis Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis of a tribrominated diphenyl ether via the Ullmann condensation.

G cluster_reactants Reactants cluster_catalyst_system Catalytic System cluster_conditions Reaction Conditions A 2,4-Dibromophenol I Ullmann Condensation A->I B 1-Bromo-3-iodobenzene B->I C Copper(I) Source (e.g., CuI) C->I D Ligand (e.g., Phenanthroline) D->I E Base (e.g., K2CO3) E->I F Inert Atmosphere (N2 or Ar) F->I G High-Boiling Solvent (e.g., DMF) G->I H Elevated Temperature (120-160 °C) H->I J Work-up (Extraction & Washing) I->J K Purification (Column Chromatography) J->K L Pure 2,4-Dibromo-1-(3-bromophenoxy)benzene K->L M Characterization (NMR, MS, IR) L->M N Verified Product M->N

Caption: Ullmann Condensation Workflow for Diaryl Ether Synthesis.

References

An In-depth Technical Guide to the Isomers of Dibromophenoxy Benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dibromophenoxy benzene, a class of compounds with significant interest in various fields of chemical research and development. This document details their physicochemical properties, spectroscopic data, and standardized synthetic protocols, presenting a vital resource for professionals engaged in medicinal chemistry, materials science, and environmental analysis.

Introduction to Dibromophenoxy Benzene Isomers

Dibromophenoxy benzenes are aromatic ether compounds characterized by a benzene ring linked to a dibrominated phenoxy group via an ether bond. The positional isomerism arises from the various possible arrangements of the two bromine atoms on the phenoxy ring. These structural variations significantly influence the chemical and physical properties of the isomers, impacting their reactivity, biological activity, and environmental fate. Understanding the distinct characteristics of each isomer is crucial for their effective application and for assessing their potential impact.

There are six primary positional isomers of dibromophenoxy benzene, distinguished by the substitution pattern of the bromine atoms on the phenoxy moiety:

  • 2,3-Dibromophenoxy benzene

  • 2,4-Dibromophenoxy benzene

  • 2,5-Dibromophenoxy benzene

  • 2,6-Dibromophenoxy benzene

  • 3,4-Dibromophenoxy benzene

  • 3,5-Dibromophenoxy benzene

This guide will systematically explore the available data for each of these isomers.

Physicochemical Properties

The physicochemical properties of the dibromophenoxy benzene isomers are critical for predicting their behavior in various systems, including their solubility, volatility, and lipophilicity. While experimental data for all isomers is not exhaustively available in the literature, the following tables summarize the known and predicted properties.

Table 1: Physicochemical Properties of Dibromophenoxy Benzene Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
2,3-Dibromophenoxy benzene C₁₂H₈Br₂O328.00Data not availableData not availableData not available
2,4-Dibromophenoxy benzene C₁₂H₈Br₂O328.00Data not availableData not availableData not available
2,5-Dibromophenoxy benzene C₁₂H₈Br₂O328.00Data not availableData not availableData not available
2,6-Dibromophenoxy benzene C₁₂H₈Br₂O328.00Data not availableData not availableData not available
3,4-Dibromophenoxy benzene C₁₂H₈Br₂O328.00Data not availableData not available4.8
3,5-Dibromophenoxy benzene C₁₂H₈Br₂O328.00Data not availableData not availableData not available

Note: The lack of extensive experimental data highlights a significant research gap for these compounds.

Synthesis of Dibromophenoxy Benzene Isomers

The primary synthetic route to dibromophenoxy benzenes is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1][2][3] In this case, the reaction involves the coupling of a specific dibromophenol isomer with an activated benzene derivative, typically an iodobenzene or bromobenzene.

General Experimental Protocol: Ullmann Condensation

The following protocol provides a general framework for the synthesis of dibromophenoxy benzene isomers. Specific reaction conditions may require optimization for each isomer.

Materials:

  • Appropriate dibromophenol isomer (1.0 eq)

  • Iodobenzene (1.2 eq)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • A suitable ligand, such as picolinic acid or N,N-dimethylglycine (10-20 mol%)[1]

  • A base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 eq)[1]

  • Anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the dibromophenol, copper(I) iodide, ligand, and base.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent and iodobenzene via syringe.

  • Heat the reaction mixture to a temperature typically ranging from 90 to 130°C.[1] The optimal temperature will depend on the specific reactants and catalyst system used.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow

Synthesis_Workflow Reactants Dibromophenol Isomer + Iodobenzene Reaction Ullmann Condensation (90-130 °C, Inert Atm.) Reactants->Reaction CatalystSystem CuI / Ligand Base (e.g., K3PO4) CatalystSystem->Reaction Solvent Anhydrous DMSO or DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Dibromophenoxy Benzene Isomer Purification->Product

Caption: Workflow for the synthesis of dibromophenoxy benzene isomers.

Spectroscopic Data

Table 2: Spectroscopic Data of Dibromophenoxy Benzene Isomers

Isomer¹H NMR (ppm)¹³C NMR (ppm)Mass Spectrometry (m/z)
2,3-Dibromophenoxy benzene Data not availableData not availableExpected M⁺ at 326, 328, 330 (isotope pattern)
2,4-Dibromophenoxy benzene Data not availableData not availableExpected M⁺ at 326, 328, 330 (isotope pattern)
2,5-Dibromophenoxy benzene Data not availableData not availableExpected M⁺ at 326, 328, 330 (isotope pattern)
2,6-Dibromophenoxy benzene Data not availableData not availableExpected M⁺ at 326, 328, 330 (isotope pattern)
3,4-Dibromophenoxy benzene Data not availableData not availableExpected M⁺ at 326, 328, 330 (isotope pattern)
3,5-Dibromophenoxy benzene Data not availableData not availableExpected M⁺ at 326, 328, 330 (isotope pattern)

Note: The characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) is a key feature in the mass spectrum.

Logical Relationships of Isomers

The six positional isomers of dibromophenoxy benzene are structurally related through the substitution pattern on the phenoxy ring. This relationship can be visualized as follows:

Isomer_Relationships cluster_ortho Ortho-substituted cluster_meta Meta-substituted Dibromophenoxy Benzene Dibromophenoxy Benzene 2,3-DBPB 2,3-DBPB Dibromophenoxy Benzene->2,3-DBPB ortho, meta 2,4-DBPB 2,4-DBPB Dibromophenoxy Benzene->2,4-DBPB ortho, para 2,5-DBPB 2,5-DBPB Dibromophenoxy Benzene->2,5-DBPB ortho, meta 2,6-DBPB 2,6-DBPB Dibromophenoxy Benzene->2,6-DBPB di-ortho 3,4-DBPB 3,4-DBPB Dibromophenoxy Benzene->3,4-DBPB meta, para 3,5-DBPB 3,5-DBPB Dibromophenoxy Benzene->3,5-DBPB di-meta

Caption: Positional isomers of dibromophenoxy benzene.

Conclusion and Future Directions

This technical guide has summarized the current knowledge on the isomers of dibromophenoxy benzene. It is evident that while the synthetic routes are generally established, there is a significant lack of comprehensive physicochemical and spectroscopic data for the individual isomers. This knowledge gap presents an opportunity for further research. A systematic synthesis and characterization of all six isomers would be highly valuable to the scientific community, enabling a more thorough understanding of their structure-property relationships and facilitating their use in various applications. Future work should focus on the detailed experimental determination of melting points, boiling points, solubilities, and complete NMR and mass spectral data for each isomer. Such data would provide a solid foundation for their application in drug discovery, materials science, and for the development of analytical methods for their detection and quantification in environmental and biological matrices.

References

An In-Depth Technical Guide to the Synthesis of Brominated Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to brominated diphenyl ethers (BDEs), a class of compounds of significant interest due to their historical use as flame retardants and their continuing relevance in environmental and toxicological studies. This document details key synthetic methodologies, including the classical Ullmann condensation, synthesis via diaryliodonium salts, and pathways starting from aminodiphenyl ethers. Experimental protocols, quantitative data, and visual representations of workflows and reaction schemes are provided to aid researchers in the practical synthesis and understanding of these compounds.

Introduction

Brominated diphenyl ethers (BDEs) are a class of organobromine compounds that consist of a diphenyl ether core substituted with one to ten bromine atoms. While their production and use have been restricted in many parts of the world due to environmental and health concerns, the synthesis of specific BDE congeners remains crucial for toxicological research, the development of analytical standards, and studies on their environmental fate and degradation pathways. This guide focuses on the chemical synthesis of BDEs, providing detailed methodologies and comparative data for key synthetic approaches.

Synthetic Methodologies

The synthesis of BDEs can be broadly categorized into three main approaches, each with its own advantages and limitations regarding substrate scope, reaction conditions, and scalability.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, including BDEs. The reaction involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base.[1][2] Modern variations of this reaction often employ ligands to improve catalyst performance and allow for milder reaction conditions.[3]

Ullmann_Condensation ArylHalide Ar-X Catalyst Cu Catalyst Base ArylHalide->Catalyst + Phenol Ar'-OH Phenol->Catalyst + Product Ar-O-Ar' Catalyst->Product SideProduct HX Catalyst->SideProduct

Figure 1: General scheme of the Ullmann condensation for diaryl ether synthesis.

This protocol is a representative example of an Ullmann condensation for the synthesis of a monobrominated diphenyl ether.

Materials:

  • 4-Bromophenol

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF as the solvent.

  • Add iodobenzene (1.2 eq) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-bromodiphenyl ether.

ProductAryl HalidePhenolCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4,4'-Dibromodiphenyl etherp-Dibromobenzenep-BromophenolCopperKOH-180-27[4]
4-Nitrophenyl phenyl ether4-ChloronitrobenzenePhenolCopperKOH->210--[2]
Diaryl ethersAryl bromidesp-CresolCuIPPh₃ (5 mol%)K₂CO₃Toluene100-48-67[5]
Diaryl ethersAryl iodides/bromidesPhenolsCu₂OCs₂CO₃Acetonitrile--High[6]
Synthesis via Diaryliodonium Salts

An alternative route to BDEs involves the use of diaryliodonium salts. This method can be particularly useful for the synthesis of more complex or highly substituted BDEs. The reaction typically involves the coupling of a bromophenol with a diaryliodonium salt.[7]

Iodonium_Salt_Synthesis Diaryliodonium [Ar-I+-Ar']X- Base Base Diaryliodonium->Base + Bromophenol Brn-Ar''-OH Bromophenol->Base + Product Brn-Ar''-O-Ar Base->Product SideProduct1 Ar'-I Base->SideProduct1 SideProduct2 HX Base->SideProduct2

Figure 2: Synthesis of BDEs via coupling of a bromophenol with a diaryliodonium salt.

This protocol outlines a general procedure for the synthesis of a polybrominated diphenyl ether using a diaryliodonium salt.

Materials:

  • A polybrominated phenol

  • A symmetric or unsymmetric diaryliodonium salt

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., dimethyl sulfoxide - DMSO)

Procedure:

  • Dissolve the polybrominated phenol (1.0 eq) and the diaryliodonium salt (1.1 eq) in the chosen solvent in a reaction flask.

  • Add the base (2.0 eq) to the mixture.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup, typically involving dilution with water and extraction with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Product BDE CongenerReactantsBaseSolventTemperature (°C)Yield (%)
Various PBDEsBromophenols and symmetrical brominated diphenyliodonium saltsK₂CO₃DMSO120Enhanced yields for >6 Br atoms
Cyclic Iodonium SaltsBenzyl acetates-MeNO₂/TFE-15-63
Synthesis from Aminodiphenyl Ethers

A versatile method for synthesizing specific, highly brominated BDE congeners involves the bromination of aminodiphenyl ether precursors, followed by diazotization and reduction of the amino group(s).[8][9] This approach allows for precise control over the bromine substitution pattern.

Amino_BDE_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Reduction A Aminodiphenyl Ether C Polybrominated Aminodiphenyl Ether A->C + B B Brominating Agent (e.g., Br₂) D Polybrominated Aminodiphenyl Ether F Diazonium Salt Intermediate D->F + E E NaNO₂ / H⁺ G Diazonium Salt Intermediate I Final BDE Product G->I + H H Reducing Agent (e.g., H₃PO₂)

Figure 3: Multi-step synthesis of BDEs from aminodiphenyl ethers.

This protocol is based on the synthesis of BDE-196 from a heptabromodiphenyl ether precursor, which in turn is derived from a diaminodiphenyl ether.[8][9]

Materials:

  • 2,3,3',4,4',5',6-Heptabromodiphenyl ether (BDE-191)

  • Bromine (Br₂)

  • Iron powder (catalyst)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

Procedure:

  • Dissolve BDE-191 in a suitable solvent such as carbon tetrachloride in a flask protected from light.

  • Add a catalytic amount of iron powder.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours to days, monitoring the progress by GC-MS.

  • After the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude BDE-196 by recrystallization or column chromatography.

PrecursorTarget BDEKey Steps
3,3',4,4',5,5'-Hexabromodiphenyl ether (BDE-169)BDE-194Bromination
2,3,3',4,4',5',6-Heptabromodiphenyl ether (BDE-191)BDE-196Bromination
Mono- or diaminodiphenyl ethersBDE-198, BDE-201, BDE-202, BDE-204Octabromination, diazotization, reduction
4,4'-Diaminodiphenyl etherBDE-169(Intermediate for BDE-194)
3,4'-Diaminodiphenyl etherBDE-191(Intermediate for BDE-196)

Purification and Characterization

The purification of BDEs is a critical step in their synthesis, as commercial BDE mixtures and synthetic reactions can produce a complex array of congeners and byproducts.

Purification Techniques
  • Column Chromatography: Silica gel and alumina are commonly used stationary phases for the separation of BDE congeners.[10] Elution is typically performed with non-polar solvents such as hexane, often with a small amount of a more polar solvent like dichloromethane or toluene.

  • Florisil Column Chromatography: This is another effective method for purifying BDEs from extracts.[10]

  • Gel Permeation Chromatography (GPC): GPC is useful for removing high molecular weight impurities, such as lipids, from biological sample extracts containing BDEs.[11]

  • Recrystallization: For solid BDEs, recrystallization from a suitable solvent can be an effective final purification step.

Characterization Methods

The synthesized BDEs are typically characterized by a combination of the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying BDE congeners.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.

  • Melting Point Analysis: For crystalline BDEs, the melting point is a useful indicator of purity.

Experimental Workflow Overview

The general workflow for the synthesis and analysis of a BDE congener is outlined below.

Synthesis_Workflow Start Reactant Selection (e.g., Bromophenol, Aryl Halide) Reaction Chemical Synthesis (e.g., Ullmann Condensation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (GC-MS, NMR) Purification->Characterization FinalProduct Pure BDE Congener Characterization->FinalProduct

Figure 4: A generalized workflow for the laboratory synthesis of a brominated diphenyl ether.

Conclusion

The synthesis of brominated diphenyl ethers can be achieved through several established methodologies. The choice of synthetic route depends on the desired congener, the availability of starting materials, and the required scale of the synthesis. The Ullmann condensation remains a workhorse for the formation of the diaryl ether bond, while syntheses via diaryliodonium salts and from aminodiphenyl ethers offer greater control for producing specific, often highly brominated, congeners. Careful purification and characterization are essential to ensure the identity and purity of the final products, which are vital for their use as analytical standards and in toxicological research. This guide provides the foundational knowledge and practical details necessary for researchers to successfully synthesize these important compounds.

References

The Ullmann Condensation: A Comprehensive Technical Guide to Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether linkage is a critical structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has long been a cornerstone for the synthesis of these valuable compounds. This technical guide provides an in-depth exploration of the Ullmann condensation for diaryl ether synthesis, detailing its core principles, modern advancements, and practical applications for researchers in the field.

Introduction: From Classical to Modern Ullmann Reactions

First reported by Fritz Ullmann in 1905, the classical Ullmann condensation involved the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper powder at high temperatures (often exceeding 200°C).[1] While groundbreaking, these harsh conditions limited the reaction's scope and functional group tolerance.

Modern advancements have transformed the Ullmann condensation into a more versatile and milder synthetic tool. The introduction of soluble copper(I) catalysts, in conjunction with a diverse array of ligands, has significantly lowered reaction temperatures, broadened the substrate scope, and improved yields.[1][2] These developments have solidified the Ullmann reaction's position as a practical and economical alternative to palladium-catalyzed methods like the Buchwald-Hartwig reaction for the formation of C-O bonds.[3][4][5]

The Catalytic Cycle: Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation for diaryl ether synthesis can vary depending on the specific reaction conditions, particularly the nature of the ligand. However, a generally accepted catalytic cycle for modern, ligand-assisted Ullmann reactions is depicted below. The process is thought to involve a Cu(I)/Cu(III) cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu_I_L Cu(I)L (Active Catalyst) Cu_I_OAr Cu(I)(OAr)L (Copper Phenoxide) Cu_I_L->Cu_I_OAr + ArOH, -HX (Base) Reactants Reactants: Phenol (ArOH) Aryl Halide (Ar'-X) Products Product: Diaryl Ether (Ar-O-Ar') Cu_III_complex [Ar'-Cu(III)(OAr)(X)L] (Copper(III) Intermediate) Cu_I_OAr->Cu_III_complex Cu_III_complex->Cu_I_L Product Ar-O-Ar' (Diaryl Ether) Cu_III_complex->Product (Reductive Elimination) Cu_I_X Cu(I)X Experimental_Workflow start Start prep_glassware Oven-dry glassware start->prep_glassware add_solids Add Aryl Halide, Phenol, Cu(I) salt, Ligand, and Base prep_glassware->add_solids inert_atm Evacuate and backfill with inert gas (e.g., Argon) add_solids->inert_atm add_solvent Add anhydrous solvent via syringe inert_atm->add_solvent reaction Heat and stir reaction for specified time add_solvent->reaction monitoring Monitor reaction progress (TLC, GC/MS, LC/MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous workup and extraction monitoring->workup Upon completion purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

References

1,4-Dibromo-2-(3-bromophenoxy)benzene: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-(3-bromophenoxy)benzene is a polybrominated diphenyl ether (PBDE) derivative. PBDEs are a class of organobromine compounds that have been used as flame retardants in various consumer products. Due to their structural similarity to thyroid hormones and other endogenous molecules, some PBDEs have been investigated for their biological activity. This technical guide provides a review of the available scientific literature on this compound, with a focus on its synthesis. Currently, there is a notable lack of specific quantitative data and documented applications in drug development for this particular compound in the public domain.

Chemical Properties and Data

PropertyValue
Molecular Formula C₁₂H₇Br₃O
Molecular Weight 406.90 g/mol
CAS Number 337513-75-4
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
¹H NMR (CDCl₃) Not Reported
¹³C NMR (CDCl₃) Not Reported
Mass Spectrum (EI) Not Reported
Purity Not Reported
Yield Not Reported

Synthesis

The synthesis of this compound can be conceptually approached through an Ullmann condensation reaction. This classic method is widely used for the formation of diaryl ethers and involves the copper-catalyzed reaction of a phenol with an aryl halide.

Proposed Synthetic Pathway

A plausible route to synthesize this compound involves the coupling of 2,5-dibromophenol with 1,3-dibromobenzene.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Ullmann Condensation cluster_product Product 2,5-Dibromophenol 2,5-Dibromophenol This compound This compound 2,5-Dibromophenol->this compound 1,3-Dibromobenzene 1,3-Dibromobenzene 1,3-Dibromobenzene->this compound Cu Catalyst\nBase (e.g., K2CO3)\nHigh Temperature Cu Catalyst Base (e.g., K2CO3) High Temperature

Caption: Proposed synthesis of this compound via Ullmann condensation.

Experimental Protocol (Proposed)

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Ullmann condensation for diaryl ether synthesis. This protocol is illustrative and would require optimization.

Materials:

  • 2,5-Dibromophenol

  • 1,3-Dibromobenzene

  • Copper(I) iodide (CuI) or other copper catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Toluene

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add a suitable high-boiling point solvent such as DMF.

  • Reactant Addition: Add 1,3-dibromobenzene (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 120-160 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove insoluble inorganic salts.

    • Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow A 1. Mix Reactants: 2,5-Dibromophenol, K2CO3, CuI in DMF B 2. Add 1,3-Dibromobenzene A->B C 3. Heat and Stir (120-160 °C, 12-24h) B->C D 4. Cool and Filter C->D E 5. Aqueous Work-up: Water, Ethyl Acetate Extraction, Washes D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for the proposed synthesis.

Applications in Drug Development

A comprehensive search of the scientific literature did not reveal any studies on the application of this compound in drug development or its interaction with any biological signaling pathways. The biological activity of this specific compound remains uncharacterized.

Conclusion

This compound is a compound for which detailed scientific data is currently lacking in the public domain. While a plausible synthetic route via Ullmann condensation can be proposed, specific experimental details and quantitative data are not available. Furthermore, its potential applications in the field of drug development have not been explored. Further research is required to synthesize, characterize, and evaluate the biological properties of this molecule to determine its potential as a research tool or therapeutic agent. Researchers interested in this compound would need to undertake its synthesis and full characterization as a first step.

An In-depth Technical Guide to 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2-(3-bromophenoxy)benzene, a member of the polybrominated diphenyl ether (PBDE) class of compounds. While specific historical details of its discovery are not well-documented, its existence and synthesis are understood within the broader context of PBDE chemistry, which dates back to the early 20th century with the development of the Ullmann condensation. This guide covers its chemical identity, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known uses of related compounds. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents data for structurally similar compounds to provide a comparative context for researchers.

Introduction and Historical Context

The specific discovery and historical timeline of this compound are not prominently documented in scientific literature. However, the history of this compound is intrinsically linked to the broader class of polybrominated diphenyl ethers (PBDEs). Synthetic PBDEs have been manufactured and used as flame retardants in a wide array of consumer and industrial products since the mid-20th century.[1][2] The chemical synthesis of diaryl ethers, the core structure of PBDEs, was made possible by the Ullmann condensation reaction, first reported by Fritz Ullmann in 1901.[3][4]

In contrast to their synthetic counterparts, naturally occurring PBDEs were first isolated from marine sponges of the Dysidea species in 1981. These natural products exhibit a wide range of biological activities and have garnered interest for their potential pharmacological applications, including anticancer properties.

Given the long-standing availability of synthetic methods like the Ullmann condensation, it is plausible that this compound has been synthesized as a research chemical or as a component of technical PBDE mixtures for many years, even without a formal "discovery" publication.

Chemical Identity and Properties

Precise experimental data for this compound is scarce in publicly accessible databases. However, for the closely related isomer, 2,4-Dibromo-1-(3-bromophenoxy)benzene , the following information is available and provides a reasonable proxy for identification purposes.

Table 1: Chemical Identifiers for 2,4-Dibromo-1-(3-bromophenoxy)benzene

IdentifierValue
CAS Number 147217-77-4
Molecular Formula C₁₂H₇Br₃O
Molecular Weight 406.9 g/mol

Table 2: Physical and Spectroscopic Data for Structurally Related Compounds

Disclaimer: The following data is for structurally related compounds and is provided for illustrative and comparative purposes only. Experimental determination of these properties for this compound is required for accurate characterization.

Property1,4-Dibromobenzene1-Bromo-2-phenoxy-benzene
Melting Point 87.3 °CNot Available
Boiling Point 220.4 °CNot Available
Appearance Colorless solidNot Available
¹H NMR δ 7.33 (s, 4H)Not Available
¹³C NMR δ 132.5, 122.8Not Available
Mass Spectrum (m/z) 236 (M+), 157, 155, 76249 (M+), 168, 141, 77

Synthesis and Experimental Protocol

The most plausible and widely used method for the synthesis of diaryl ethers such as this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5][6]

Proposed Synthetic Pathway

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 1,2,4-Tribromobenzene 1,2,4-Tribromobenzene Reaction 1,2,4-Tribromobenzene->Reaction 3-Bromophenol 3-Bromophenol 3-Bromophenol->Reaction CuI Copper(I) Iodide (Catalyst) Reaction_Label Ullmann Condensation CuI->Reaction_Label Base Base (e.g., K2CO3) Base->Reaction_Label Solvent Solvent (e.g., Pyridine or DMF) Solvent->Reaction_Label Product This compound Reaction->Product

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for specific laboratory conditions and desired yield.

Materials:

  • 1,2,4-Tribromobenzene

  • 3-Bromophenol

  • Copper(I) iodide (CuI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous pyridine or N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,4-tribromobenzene (1.0 eq), 3-bromophenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous pyridine or DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent, to afford the pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental and Analytical Workflow

The general workflow from synthesis to characterization of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 1,2,4-Tribromobenzene + 3-Bromophenol Ullmann Ullmann Condensation (CuI, K2CO3, Pyridine) Reactants->Ullmann Workup Aqueous Work-up & Extraction Ullmann->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR Pure Product MS Mass Spectrometry NMR->MS Purity Purity Assessment (e.g., HPLC) MS->Purity

Caption: General experimental workflow for the synthesis and characterization of the target compound.

Potential Applications

While specific applications for this compound have not been reported, its structural class (PBDEs) suggests potential uses and areas of research interest.

  • Flame Retardants: The primary industrial application of synthetic PBDEs is as flame retardants in a variety of materials, including plastics, textiles, and electronics.[7][8] The bromine atoms in the molecule act as radical scavengers upon combustion, inhibiting the spread of fire.

  • Research Chemical: This compound can serve as a standard for environmental analysis and toxicological studies of tribrominated diphenyl ethers. The analysis of PBDEs in environmental samples is crucial for monitoring their distribution and impact.[9][10]

  • Precursor for Further Synthesis: It can be used as a building block in organic synthesis to create more complex molecules, potentially for applications in materials science or medicinal chemistry.

  • Biological Activity: Some naturally occurring hydroxylated and methoxylated PBDEs have shown interesting biological activities, including anticancer and endocrine-disrupting properties.[11][12] While the biological effects of this compound are unknown, it could be a subject of future toxicological and pharmacological research.

Conclusion

This compound is a tribrominated diphenyl ether whose specific history and properties are not well-documented. However, based on established chemical principles, a plausible synthetic route via the Ullmann condensation can be proposed and executed. The potential applications of this compound are likely similar to other PBDEs, primarily as a flame retardant, but it may also hold value as a research chemical for environmental and toxicological studies. Further research is needed to fully characterize its physical, chemical, and biological properties. This guide provides a foundational resource for researchers interested in the synthesis and study of this and related polybrominated compounds.

References

Methodological & Application

Application Notes and Protocols for 1,4-Dibromo-2-(3-bromophenoxy)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and potential applications for the versatile tribrominated aromatic compound, 1,4-Dibromo-2-(3-bromophenoxy)benzene, in the synthesis of complex organic molecules. This compound serves as a valuable building block for the construction of polycyclic aromatic ethers, functionalized biaryls, and polymeric materials through various cross-coupling methodologies. The strategic positioning of the three bromine atoms allows for selective and sequential functionalization, offering a pathway to novel molecular architectures.

Intramolecular Ullmann Condensation: Synthesis of Substituted Dibenzofurans

One of the primary applications of this compound is in the synthesis of substituted dibenzofuran scaffolds. Dibenzofurans are important structural motifs found in a variety of natural products and pharmacologically active compounds. The intramolecular Ullmann condensation of this compound provides a direct route to 1,9-dibromodibenzo[b,d]furan.

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl-aryl or aryl-heteroatom bond.[1][2][3] In this intramolecular variant, the reaction proceeds via the formation of an organocopper intermediate, followed by cyclization to yield the dibenzofuran core.[4][5]

Reaction Scheme:

Caption: Intramolecular Ullmann cyclization to form a dibenzofuran.

Experimental Protocol: Synthesis of 1,9-Dibromodibenzo[b,d]furan

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), copper(I) iodide (0.2 equiv), L-proline (0.4 equiv), and potassium carbonate (2.5 equiv).

  • Add anhydrous DMSO to the flask to achieve a substrate concentration of 0.1 M.

  • Stir the reaction mixture at 110 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,9-dibromodibenzo[b,d]furan.

Hypothetical Quantitative Data
ParameterValueReference
Reactants
This compound1.0 g (2.4 mmol)-
CuI91 mg (0.48 mmol)[1][2]
L-proline110 mg (0.96 mmol)[1][2]
K₂CO₃829 mg (6.0 mmol)[1][2]
DMSO24 mL-
Reaction Conditions
Temperature110 °C[1]
Time24 h[1]
Product
Expected Yield65-75%Based on similar reactions
AppearanceOff-white solid-

Sequential Suzuki-Miyaura Cross-Coupling: Synthesis of Unsymmetrical Bi- and Terphenyls

The presence of multiple bromine atoms with potentially different reactivities on the this compound scaffold allows for sequential Suzuki-Miyaura cross-coupling reactions. This enables the synthesis of complex, unsymmetrically substituted bi- and terphenyl derivatives, which are of interest in materials science and medicinal chemistry.[6][7]

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[7] By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), selective coupling at one bromine position over another may be achieved.

Workflow for Sequential Suzuki-Miyaura Coupling:

G A 1,4-Dibromo-2- (3-bromophenoxy)benzene B First Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst 1) A->B C Monofunctionalized Intermediate B->C D Second Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst 2) C->D E Difunctionalized Product D->E F Third Suzuki Coupling (Arylboronic Acid 3, Pd Catalyst 3) E->F G Trifunctionalized Product F->G

Caption: Workflow for the sequential functionalization of the starting material.

Experimental Protocol: Monofunctionalization via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.1 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (3.0 equiv).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the monofunctionalized product.

Hypothetical Quantitative Data for Monofunctionalization
ParameterValueReference
Reactants
This compound1.0 g (2.4 mmol)-
4-Methoxyphenylboronic acid400 mg (2.64 mmol)[6][7]
Pd(OAc)₂11 mg (0.048 mmol)[6]
PPh₃50 mg (0.192 mmol)[6]
K₂CO₃995 mg (7.2 mmol)[6]
1,4-Dioxane/Water (4:1)25 mL-
Reaction Conditions
Temperature80 °C[7]
Time12 h[7]
Product
Expected Yield70-85%Based on similar reactions
AppearanceWhite to pale yellow solid-

Synthesis of Poly(arylene ether)s

This compound can potentially be used as a monomer in the synthesis of poly(arylene ether)s. These polymers are known for their high thermal stability and excellent mechanical properties. A polycondensation reaction, such as a nickel-catalyzed coupling or an Ullmann-type polymerization with a bisphenol, could yield novel polymer structures.

Polymerization Workflow:

G A 1,4-Dibromo-2- (3-bromophenoxy)benzene (Monomer A) C Polycondensation (e.g., Ni-catalyzed or Ullmann coupling) A->C B Bisphenol (Monomer B) B->C D Poly(arylene ether) C->D

Caption: General workflow for the synthesis of poly(arylene ether)s.

Further research is required to establish specific protocols and characterize the resulting polymers. The properties of the polymer would be influenced by the choice of the comonomer and the polymerization conditions.

Conclusion

This compound is a promising precursor for the synthesis of a variety of complex organic molecules. The presented application notes and protocols, based on well-established synthetic methodologies for analogous compounds, provide a solid foundation for its use in the synthesis of substituted dibenzofurans and functionalized biaryl compounds. These applications are of significant interest to researchers in medicinal chemistry and materials science, opening avenues for the development of novel compounds with unique properties. It is important to note that the provided protocols are illustrative and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for 1,4-Dibromo-2-(3-bromophenoxy)benzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-(3-bromophenoxy)benzene is a tribrominated aromatic compound that holds significant potential as a versatile building block in the synthesis of advanced polymers. Its unique structure, featuring three bromine atoms and a flexible ether linkage, allows for the creation of polymers with tailored properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. The bromine atoms can serve as reactive sites for various cross-coupling reactions, including Suzuki, Stille, and Heck couplings, as well as for the formation of poly(arylene ether)s through nucleophilic aromatic substitution.

The presence of a third bromine atom on the phenoxy group offers a distinct advantage for creating branched or cross-linked polymer architectures. This can lead to materials with enhanced mechanical strength, altered solubility, and unique morphologies compared to linear polymers derived from dibrominated monomers. Potential applications for polymers synthesized from this building block include high-performance engineering plastics, materials for organic light-emitting diodes (OLEDs), and advanced coatings.

While specific experimental data for polymers derived exclusively from this compound is not extensively documented in publicly available literature, this document provides generalized protocols and expected data based on the well-established chemistry of similar brominated aromatic monomers in polymer synthesis.

Potential Polymerization Pathways

This compound can be utilized in several polymerization reactions. The choice of reaction will dictate the final polymer structure and properties.

  • Suzuki Coupling Polymerization: Reaction with an aromatic diboronic acid or its ester in the presence of a palladium catalyst can yield poly(phenylene)s with ether linkages. The third bromine atom can be used for subsequent cross-linking or as a site for further functionalization.

  • Poly(arylene ether) Synthesis: Through nucleophilic aromatic substitution, this monomer can react with bisphenols in the presence of a base to form poly(arylene ether)s. The reactivity of the bromine atoms will depend on their position relative to activating groups.

  • Grignard Metathesis (GRIM) Polymerization: This method can be employed for the synthesis of regioregular poly(arylene)s.

Quantitative Data Summary

The following table summarizes typical quantitative data for high-performance polymers synthesized from analogous brominated aromatic monomers. This data is provided for illustrative purposes to guide researchers on the expected properties of polymers derived from this compound.

PropertyTypical Value RangeMethod of Analysis
Number Average Molecular Weight (Mn)20,000 - 80,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temperature (Tg)150 - 250 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (TGA)450 - 550 °CThermogravimetric Analysis (TGA)
SolubilitySoluble in common organic solvents like THF, Chloroform, DMF, NMPSolubility Tests

Experimental Protocols

Protocol 1: Synthesis of a Linear Poly(arylene ether) via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling polymerization of this compound with a generic aryldiboronic acid.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized water

Procedure:

  • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), 1,4-phenylenediboronic acid (1 equivalent), and potassium carbonate (4 equivalents).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene (40 mL) and anhydrous DMF (10 mL) to the flask via syringe.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • After cooling to room temperature, pour the viscous solution into a beaker containing 400 mL of rapidly stirring ethanol to precipitate the polymer.

  • Filter the fibrous polymer precipitate and wash it sequentially with deionized water and ethanol.

  • Redissolve the polymer in a minimal amount of chloroform and reprecipitate it into ethanol.

  • Collect the purified polymer by filtration and dry it in a vacuum oven at 80 °C for 24 hours.

Characterization:

  • The chemical structure of the resulting polymer can be confirmed using ¹H NMR and FTIR spectroscopy.

  • The molecular weight and polydispersity index can be determined by Gel Permeation Chromatography (GPC).

  • Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Visualizations

PolymerizationWorkflow Conceptual Workflow for Polymer Synthesis and Characterization cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound + Aryldiboronic Acid Reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) Monomer->Reaction Precipitation Precipitation in Non-solvent (e.g., Ethanol) Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Reprecipitation Redissolution and Reprecipitation Filtration->Reprecipitation Drying Vacuum Drying Reprecipitation->Drying Structural Structural Analysis (NMR, FTIR) Drying->Structural MolecularWeight Molecular Weight Analysis (GPC) Drying->MolecularWeight Thermal Thermal Analysis (TGA, DSC) Drying->Thermal FinalPolymer Purified Polymer Drying->FinalPolymer

Caption: Workflow for the synthesis and characterization of a polymer.

SignalingPathways Potential Polymer Architectures from this compound cluster_linear Linear Polymer Formation cluster_branched Branched/Cross-linked Polymer Formation Monomer This compound DiFunctional Reaction at 1,4-positions Monomer->DiFunctional TriFunctional Reaction at 1,4- and 3'-positions Monomer->TriFunctional LinearPolymer Linear Poly(arylene ether) DiFunctional->LinearPolymer BranchedPolymer Branched or Cross-linked Polymer TriFunctional->BranchedPolymer

Caption: Possible polymer structures from the monomer.

Application Notes: 1,4-Dibromo-2-(3-bromophenoxy)benzene as a Potential Flame Retardant

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I am unable to provide information on the application of 1,4-Dibromo-2-(3-bromophenoxy)benzene in flame retardants. Publicly available scientific literature and technical data sheets do not contain specific details regarding the performance or experimental protocols for this particular chemical compound in flame retardant applications. The provided information below is based on the general principles of structurally similar compounds, known as polybrominated diphenyl ethers (PBDEs), and should be treated as a hypothetical guide for research purposes.

Introduction

This compound is a polybrominated diphenyl ether (PBDE).[1][2][3] Compounds within this chemical class have historically been used as additive flame retardants, which are physically blended into polymers to reduce their flammability.[4] The efficacy of such compounds is typically attributed to their bromine content, which can interfere with the chemistry of combustion. While no specific performance data for this compound is available in the reviewed literature, its molecular structure suggests it could function through mechanisms common to other PBDEs.

Postulated Mechanism of Action

The primary flame retardant action of brominated compounds is understood to occur in the gas phase during combustion.[4] Upon heating, the carbon-bromine bonds can cleave, releasing bromine radicals (Br•) into the flame. These radicals act as scavengers for the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction.[4][5] This interference cools the flame and slows the burning process.

Potential Applications

Based on the known uses of other brominated flame retardants, potential applications for this compound could include:

  • Thermoplastics: Incorporation into polymers such as Acrylonitrile Butadiene Styrene (ABS), High-Impact Polystyrene (HIPS), and polycarbonates, which are frequently used in the housings of electronics and in automotive parts.

  • Thermosets: Use in epoxy resins for printed circuit boards and in unsaturated polyester resins.

  • Textiles and Coatings: Application as a treatment for fabrics used in upholstery and as an additive in intumescent paints and coatings for building materials.

Environmental and Health Profile

It is critical to acknowledge that many PBDEs are categorized as persistent organic pollutants due to their environmental persistence and tendency to bioaccumulate.[1][6] The production and use of several PBDEs have been restricted under international agreements like the Stockholm Convention. Consequently, any investigation into a new PBDE, such as this compound, would necessitate rigorous evaluation of its toxicological and environmental properties.

Data Presentation Template

No quantitative data for this compound as a flame retardant was found. The table below is presented as a template for researchers to systematically record and compare experimental data for a flame retardant (FR) candidate in a polymer matrix like ABS.

Property AssessedTest StandardVirgin Polymer (Control)Polymer + 10% wt. FRPolymer + 15% wt. FRPolymer + 20% wt. FR
Flammability Properties
Limiting Oxygen Index (%)ASTM D2863
UL 94 ClassificationUL 94
Cone Calorimetry Data (at 50 kW/m²)
Time to Ignition (s)ASTM E1354
Peak Heat Release Rate (kW/m²)ASTM E1354
Total Heat Released (MJ/m²)ASTM E1354
Thermal Decomposition
Onset of Decomposition (Td5%) (°C)TGA (ASTM E1131)
Char Yield at 700°C (%)TGA (ASTM E1131)

Experimental Protocols

The following are generalized experimental protocols for the evaluation of an additive flame retardant in a polymer.

Protocol 1: Sample Preparation via Melt Compounding

  • Material Preparation: Dry the base polymer resin (e.g., ABS pellets) and the this compound powder in a vacuum oven for 4-6 hours at 80°C to remove moisture.

  • Premixing: Weigh the dried polymer and flame retardant to the desired loading levels (e.g., 10%, 15%, 20% by weight). Manually tumble-mix the components in a sealed container for 10 minutes to ensure a uniform blend.

  • Melt Compounding: Process the premixed material using a co-rotating twin-screw extruder with a temperature profile appropriate for the base polymer (e.g., 200-230°C for ABS). The extruded strands should be cooled in a water bath and then pelletized.

  • Specimen Molding: Dry the compounded pellets and use an injection molding machine to produce test specimens of the required dimensions for flammability and mechanical testing as per the relevant ASTM or ISO standards.

Protocol 2: Flammability and Thermal Analysis

  • Limiting Oxygen Index (LOI): Following ASTM D2863, determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a vertically oriented test specimen.

  • UL 94 Vertical Burn Test: In accordance with the UL 94 standard, subject vertically mounted specimens to a controlled flame ignition source for two 10-second applications. Record afterflame times, afterglow times, and the occurrence of flaming drips to assign a V-0, V-1, or V-2 classification.

  • Cone Calorimetry: Analyze samples according to ASTM E1354 under a specific heat flux (e.g., 50 kW/m²). This test provides critical data on heat release rate, smoke production, and other parameters related to fire behavior.

  • Thermogravimetric Analysis (TGA): Perform TGA as per ASTM E1131, typically under a nitrogen atmosphere with a heating rate of 10-20°C/min. This analysis will determine the thermal stability of the material and the amount of protective char formed upon decomposition.

Visualizations

G cluster_solid_phase Solid Phase (Polymer) cluster_gas_phase Gas Phase (Flame Front) Polymer_FR Polymer + Brominated FR FR_Decomposition FR releases Br• Polymer_FR->FR_Decomposition High_Energy_Radicals H•, OH• (Propagating Species) Polymer_FR->High_Energy_Radicals Pyrolysis Heat_Source Applied Heat Heat_Source->Polymer_FR Bromine_Radical Br• FR_Decomposition->Bromine_Radical Generates Combustion_Cycle Combustion Propagation High_Energy_Radicals->Combustion_Cycle Drives Quenched_Species HBr, H2O (Stable Species) High_Energy_Radicals->Quenched_Species Combustion_Cycle->Heat_Source Heat Feedback Bromine_Radical->Quenched_Species Radical Scavenging

Caption: Gas-phase radical scavenging mechanism of brominated flame retardants.

G cluster_testing_protocols Analytical Testing Suite start_node Define Polymer Matrix and FR Loadings dry_materials 1. Dry Polymer and FR Additive start_node->dry_materials premix_components 2. Weigh and Premix Components dry_materials->premix_components melt_compound 3. Melt Compounding via Twin-Screw Extrusion premix_components->melt_compound pelletize_extrudate 4. Cool and Pelletize melt_compound->pelletize_extrudate injection_molding 5. Injection Mold Standard Test Specimens pelletize_extrudate->injection_molding perform_tests 6. Conduct Flammability & Thermal Tests injection_molding->perform_tests loi_test LOI Analysis perform_tests->loi_test ul94_test UL 94 Burn Test perform_tests->ul94_test cone_test Cone Calorimetry perform_tests->cone_test tga_test Thermogravimetric Analysis perform_tests->tga_test data_analysis 7. Analyze Results and Draw Conclusions loi_test->data_analysis ul94_test->data_analysis cone_test->data_analysis tga_test->data_analysis

Caption: Workflow for evaluating an additive flame retardant in a polymer.

References

Proposed Synthesis of Hyperbranched Poly(phenylene oxide) via Ullmann Condensation of 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The synthesis of poly(phenylene oxide) (PPO) from the trifunctional monomer 1,4-Dibromo-2-(3-bromophenoxy)benzene is not explicitly described in the current scientific literature. However, a plausible and scientifically sound approach for the polymerization of this monomer is through a copper-catalyzed Ullmann condensation. This method is well-established for the formation of aryl-ether bonds from aryl halides. The presence of three bromine atoms on the monomer unit suggests that this self-condensation polymerization would lead to the formation of a hyperbranched or crosslinked poly(phenylene oxide) structure. Such polymers are of significant interest due to their unique properties, including high solubility (compared to linear analogues), low viscosity, and a high density of terminal functional groups available for post-polymerization modification.

This document outlines a proposed experimental protocol for the synthesis of hyperbranched PPO from this compound. It also provides a summary of expected properties based on existing data for similar hyperbranched PPOs and visual representations of the synthetic pathway and experimental workflow.

Proposed Synthetic Pathway

The proposed synthesis involves a copper-catalyzed Ullmann-type polycondensation. In this reaction, the phenoxy group of one monomer molecule displaces a bromine atom on another monomer molecule, forming an ether linkage. This process repeats, leading to the formation of a hyperbranched polymer. The reaction is typically carried out in a high-boiling point aprotic polar solvent in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product monomer This compound polymer Hyperbranched Poly(phenylene oxide) monomer->polymer Ullmann Condensation catalyst Copper Catalyst (e.g., CuI) base Base (e.g., K2CO3) solvent Solvent (e.g., DMSO) temperature High Temperature

Caption: Proposed Ullmann condensation of this compound.

Experimental Protocol

This protocol is a generalized procedure based on typical conditions for Ullmann condensation polymerizations. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary to achieve desired polymer properties.

Materials:

  • This compound (monomer)

  • Copper(I) iodide (CuI) (catalyst)

  • Potassium carbonate (K₂CO₃) (base), dried

  • Dimethyl sulfoxide (DMSO) (solvent), anhydrous

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser is charged with this compound, potassium carbonate, and copper(I) iodide.

  • Solvent Addition: Anhydrous DMSO and toluene are added to the flask.

  • Azeotropic Dehydration: The reaction mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere to azeotropically remove any residual water with toluene.

  • Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to the desired polymerization temperature (typically in the range of 160-200 °C). The reaction is allowed to proceed for a specified time (e.g., 24-48 hours) under a nitrogen atmosphere.

  • Polymer Isolation: After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., N-methyl-2-pyrrolidone or chloroform) and filtered to remove inorganic salts.

  • Purification: The filtrate is slowly poured into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer. The precipitated polymer is collected by filtration, washed extensively with hot deionized water and methanol to remove any remaining impurities, and then dried in a vacuum oven at 80 °C until a constant weight is achieved.

Experimental Workflow

G start Start setup Reaction Setup: - Add monomer, K2CO3, CuI to flask - Add DMSO and toluene start->setup dehydration Azeotropic Dehydration: - Heat to reflux under N2 - Remove water via Dean-Stark trap setup->dehydration polymerization Polymerization: - Distill off toluene - Heat to 160-200 °C for 24-48h dehydration->polymerization isolation Polymer Isolation: - Cool to room temperature - Dilute and filter salts polymerization->isolation purification Purification: - Precipitate in acidified methanol - Filter and wash with water and methanol isolation->purification drying Drying: - Dry in vacuum oven at 80 °C purification->drying end End drying->end

Caption: General workflow for the proposed synthesis of hyperbranched PPO.

Data Presentation

As no experimental data exists for the polymerization of this compound, the following table summarizes typical properties of hyperbranched poly(phenylene oxide)s synthesized from other AB₂ or AB₃ type monomers via Ullmann condensation, as reported in the literature. This data is for illustrative purposes only.

PropertyTypical Value Range
Molecular Weight (Mw) 5,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 5.0
Glass Transition Temp (Tg) 120 - 220 °C[1]
Decomposition Temp (Td) > 400 °C[1]
Solubility Good solubility in common organic solvents (THF, CHCl₃, DMSO, NMP)[1]

Disclaimer: The data presented in this table is representative of hyperbranched poly(phenylene oxide)s and may not accurately reflect the properties of the polymer derived from this compound. Experimental determination is required for accurate characterization.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential cross-coupling reactions involving the polyhalogenated aromatic compound, 1,4-Dibromo-2-(3-bromophenoxy)benzene. The protocols outlined below are based on established methodologies for similar polybrominated aromatic ethers and serve as a starting point for the selective functionalization of this scaffold. Due to the presence of three bromine atoms in distinct chemical environments, regioselective functionalization can be achieved by carefully selecting the appropriate catalytic system and reaction conditions.

The reactivity of the C-Br bonds in this compound is influenced by both steric and electronic factors. The bromine atom at the 4-position is the most sterically accessible and is expected to be the most reactive in many cross-coupling reactions. The bromine at the 1-position is ortho to the bulky phenoxy group, making it more sterically hindered. The bromine on the pendant phenoxy ring is in a meta position and its reactivity will be influenced by the ether linkage.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of this compound, selective mono- or di-arylation can be achieved.

Workflow for Selective Mono-arylation via Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1,4-Dibromo-2- (3-bromophenoxy)benzene F Inert Atmosphere (N2 or Ar) A->F B Arylboronic Acid (1.1 eq) B->F C Pd Catalyst & Ligand C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heat (e.g., 80-100 °C) F->G H Reaction Monitoring (TLC or GC-MS) G->H I Quench with H2O H->I J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: Workflow for Suzuki-Miyaura Coupling.

Table 1: Hypothetical Data for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃Dioxane/H₂O901692
33-Thienylboronic acidPdCl₂(dppf) (2)-K₃PO₄DMF110878

Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), palladium catalyst (as specified in Table 1), and ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the specified base (e.g., K₂CO₃, 2.0 mmol) and solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Logical Flow for Regioselective Sonogashira Coupling

Sonogashira_Logic A 1,4-Dibromo-2- (3-bromophenoxy)benzene C Pd/Cu Catalysis A->C B Terminal Alkyne B->C D Mono-alkynylated Product (at C4-Br) C->D High Regioselectivity E Further Functionalization (at C1-Br or C3'-Br) D->E

Caption: Regioselective Sonogashira Coupling Strategy.

Table 2: Hypothetical Data for Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60690
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DiPEADMF70888
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane801082

Experimental Protocol for Sonogashira Coupling:

  • In a dried Schlenk flask, dissolve this compound (1.0 mmol) in the specified solvent (5 mL).

  • Add the terminal alkyne (1.2 mmol), the palladium catalyst, and the copper(I) co-catalyst.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add the specified base (e.g., Et₃N, 3.0 mmol) and stir the reaction at the indicated temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the alkynylated product.

  • Confirm the structure of the product by spectroscopic methods.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Selective amination of this compound can provide access to a variety of substituted anilines.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reagent Assembly cluster_reaction Reaction Execution cluster_analysis Analysis and Purification A Aryl Halide Substrate G Inert Atmosphere (Glovebox or Schlenk line) A->G B Amine B->G C Palladium Pre-catalyst C->G D Bulky Phosphine Ligand D->G E Strong Base (e.g., NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Heating and Stirring G->H I Reaction Quenching H->I J Extraction and Washing I->J K Chromatographic Purification J->K L Product Characterization K->L

Caption: Buchwald-Hartwig Amination Workflow.

Table 3: Hypothetical Data for Buchwald-Hartwig Amination of this compound

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBuToluene1001895
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102480
3BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄t-BuOH902087

Experimental Protocol for Buchwald-Hartwig Amination:

  • Inside a glovebox, charge a Schlenk tube with the palladium pre-catalyst, the ligand, and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., Toluene, 4 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture in an oil bath at the specified temperature for the indicated duration.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude material by flash column chromatography to obtain the aminated product.

  • Confirm the identity and purity of the product using appropriate analytical techniques.

Disclaimer: The experimental conditions and results presented in the tables are hypothetical and intended for illustrative purposes. Optimization of reaction conditions is recommended for specific substrates and desired outcomes. The regioselectivity of these reactions should be determined experimentally.

Application Notes and Protocols for the Synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dibromo-2-(3-bromophenoxy)benzene and its derivatives are polyhalogenated diaryl ethers. This class of compounds is of interest in medicinal chemistry and materials science due to the influence of halogen atoms on molecular conformation, lipophilicity, and metabolic stability. The synthesis of these molecules primarily involves the formation of a diaryl ether linkage, commonly achieved through an Ullmann condensation reaction, followed by electrophilic bromination if necessary. This document provides a detailed experimental protocol for the synthesis of the title compound, focusing on the Ullmann condensation approach.

Core Synthesis Strategy: Ullmann Condensation

The most direct route for the synthesis of this compound is the copper-catalyzed Ullmann condensation of an appropriately substituted phenol and an aryl halide.[1][2] This reaction typically requires a copper catalyst, a base, and a high-boiling point solvent.[2][3] Ligands can be employed to accelerate the reaction and allow for milder conditions.[4]

The proposed synthetic pathway involves the reaction of 2,5-dibromophenol with 1,3-dibromobenzene or, more efficiently, the reaction of 3-bromophenol with 1,2,4-tribromobenzene. The latter is generally preferred as the C-Br bond at the 2-position of 1,2,4-tribromobenzene is activated towards nucleophilic substitution by the two flanking bromine atoms.

Experimental Protocol

This protocol details the synthesis of this compound via the Ullmann condensation of 3-bromophenol and 1,2,4-tribromobenzene.

Materials:

  • 3-bromophenol

  • 1,2,4-tribromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), 1,2,4-tribromobenzene (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) or toluene to the flask. The solvent volume should be sufficient to ensure effective stirring (approximately 5-10 mL per mmol of 3-bromophenol).

  • Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
3-bromophenol1.0 equivalent
1,2,4-tribromobenzene1.2 equivalents
Catalyst
Copper(I) Iodide0.1 equivalents
Base
Potassium Carbonate2.0 equivalents
Solvent
N,N-Dimethylformamide or Toluene5-10 mL/mmol of phenol
Reaction Conditions
Temperature120-140 °C
Reaction Time12-24 hours
AtmosphereInert (Nitrogen or Argon)
Yield
Expected Yield60-80% (after purification)

Visualizations

Chemical Reaction Scheme:

Caption: Ullmann condensation of 3-bromophenol and 1,2,4-tribromobenzene.

Experimental Workflow:

G Figure 1: Experimental Workflow for Synthesis. start Start reactants Combine Reactants: 3-bromophenol, 1,2,4-tribromobenzene, CuI, K₂CO₃ in DMF/Toluene start->reactants reaction Heat to 120-140°C (12-24 hours) Monitor by TLC reactants->reaction workup Work-up: Dilute with Ethyl Acetate/Water Separate and Wash Organic Layer reaction->workup dry Dry with MgSO₄ and Concentrate workup->dry purify Column Chromatography (Silica Gel, Hexane/DCM) dry->purify characterize Characterization: NMR, Mass Spectrometry purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Note: A Scalable Synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and scalable protocol for the synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene, a key intermediate in the development of novel pharmaceuticals and advanced materials. The synthesis is based on the copper-catalyzed Ullmann condensation, a reliable method for the formation of diaryl ethers.[1][2][3] This document provides a comprehensive experimental protocol, including reaction setup, workup, and purification, as well as a summary of expected quantitative data and a visual representation of the experimental workflow. This protocol is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a polyhalogenated diaryl ether with potential applications as a building block in organic synthesis. The presence of multiple bromine atoms allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate. The core of this synthetic approach is the Ullmann condensation, a well-established copper-catalyzed reaction for the formation of a C-O bond between an aryl halide and a phenol.[1][3][4] Traditional Ullmann reactions often required harsh conditions, but modern modifications with soluble copper catalysts and specific ligands have made the reaction more efficient and applicable to a wider range of substrates under milder conditions.[2][5] This protocol outlines a scalable procedure suitable for laboratory and pilot-plant production.

Data Presentation

The following table summarizes the key quantitative data for the scale-up synthesis of this compound. The provided values are based on typical yields and purities for Ullmann-type reactions and should be considered as targets for process optimization.

ParameterValue
Reactants
1,2,4-Tribromobenzene1.0 equivalent
3-Bromophenol1.2 equivalents
Copper(I) Iodide (CuI)0.1 equivalents
L-Proline0.2 equivalents
Cesium Carbonate (Cs2CO3)2.0 equivalents
Solvent
Dimethyl Sulfoxide (DMSO)5 mL per gram of 1,2,4-tribromobenzene
Reaction Conditions
Temperature110-120 °C
Reaction Time12-24 hours
Product
This compound
Theoretical Yield[Calculated based on starting material]
Actual Yield 80-90%
Purity (by HPLC) >98%
Physical Appearance Off-white to pale yellow solid

Experimental Protocol

This protocol describes the synthesis of this compound on a multi-gram scale.

Materials:

  • 1,2,4-Tribromobenzene (98%)

  • 3-Bromophenol (99%)

  • Copper(I) iodide (CuI, 99.99%)

  • L-Proline (99%)

  • Cesium carbonate (Cs2CO3, 99.9%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel (for column chromatography)

  • Hexanes

  • Dichloromethane

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add 1,2,4-tribromobenzene, 3-bromophenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and cesium carbonate (2.0 eq.).

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Reaction:

    • Heat the reaction mixture to 110-120 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of DMSO).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white to pale yellow solid.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,2,4-Tribromobenzene and 3-bromophenol are irritants. Avoid contact with skin and eyes.

  • DMSO can enhance the absorption of other chemicals through the skin. Handle with care.

  • The reaction is performed at an elevated temperature. Use caution to avoid burns.

Visualization

The following diagram illustrates the experimental workflow for the scale-up synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Final Product Reactants Weigh Reactants: 1,2,4-Tribromobenzene 3-Bromophenol CuI, L-Proline, Cs2CO3 Setup Combine Reactants in DMSO under Nitrogen Reactants->Setup Heating Heat to 110-120 °C (12-24h) Setup->Heating Quench Cool and Quench with Water Heating->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product This compound (Pure Product) Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1,4-Dibromo-2-(3-bromophenoxy)benzene. While specific literature detailing the purification of this exact molecule is limited, the methods outlined below are based on established and effective purification strategies for structurally analogous polybrominated diphenyl ethers (PBDEs) and other brominated aromatic compounds. These protocols are designed to be readily adapted by researchers in organic synthesis and drug development.

Overview of Purification Strategies

The purification of this compound, a polybrominated aromatic ether, typically involves the removal of unreacted starting materials, catalysts, and byproducts from the synthesis. The primary methods employed for the purification of such compounds are recrystallization and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

A general workflow for the purification process is outlined below:

Purification_Workflow Crude_Product Crude this compound Workup Aqueous Work-up (e.g., washing with Na2S2O3, Na2CO3) Crude_Product->Workup Extraction Solvent Extraction (e.g., CH2Cl2, Ethyl Acetate) Workup->Extraction Drying Drying of Organic Phase (e.g., MgSO4, Na2SO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification_Choice Choice of Purification Method Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Crystallinity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture / Oily Product Purity_Analysis Purity Analysis (TLC, GC-MS, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Recrystallization Protocols

Recrystallization is an effective method for purifying solid compounds with good crystallinity. The principle relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at different temperatures.

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For polybrominated aromatic compounds, a variety of solvent systems can be effective.

Table 1: Common Solvents for Recrystallization of Brominated Aromatic Compounds

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
EthanolPolar78A generally good starting point for many organic compounds.
Methanol/ChloroformMixedVariableEffective for some brominated benzene derivatives.[1]
Hexane/AcetoneMixedVariableA versatile system for compounds with intermediate polarity.
Hexane/Ethyl AcetateMixedVariableAnother common and effective mixed solvent system.
TolueneNon-polar111Can be effective for less polar aromatic compounds.[2]
DichloromethanePolar aprotic40Often used in combination with a less polar solvent.[2]
Experimental Protocol: Single Solvent Recrystallization
  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Experimental Protocol: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise with stirring until the solution becomes turbid.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: Follow steps 5-7 from the single solvent protocol.

Column Chromatography Protocols

Column chromatography is a versatile technique for purifying compounds from complex mixtures, including oily products or those that are difficult to crystallize. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Stationary and Mobile Phase Selection

For polybrominated diphenyl ethers and related compounds, silica gel is the most common stationary phase. The mobile phase (eluent) is typically a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent.

Table 2: Common Solvent Systems for Column Chromatography of Brominated Aromatic Compounds

Stationary PhaseEluent SystemApplication Notes
Silica Gel (60-120 or 230-400 mesh)Hexane (100%)Suitable for very non-polar compounds and impurities.[1]
Silica GelHexane/Ethyl AcetateA versatile system where the polarity can be tuned by varying the ratio.
Silica GelHexane/DichloromethaneAnother common system for separating compounds of varying polarity.
Alumina (basic or neutral)Hexane/TolueneCan be used as an alternative to silica gel, especially for base-sensitive compounds.
Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity if necessary (gradient elution) to elute the target compound.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Column_Packing Pack column with Silica Gel in Hexane Sample_Loading Load crude product Column_Packing->Sample_Loading Elution Elute with solvent gradient Sample_Loading->Elution Fraction_Collection Collect fractions Elution->Fraction_Collection TLC_Analysis Analyze fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine pure fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove solvent in vacuo Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for column chromatography purification.

Purity Assessment

After purification, it is essential to assess the purity of this compound. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can be used to detect and quantify impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.

By applying these established purification protocols and analytical techniques, researchers can obtain high-purity this compound suitable for a wide range of applications in research and development.

References

Application Notes and Protocols: 1,4-Dibromo-2-(3-bromophenoxy)benzene as a Precursor for Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-Dibromo-2-(3-bromophenoxy)benzene as a versatile precursor for the synthesis of fine chemicals, particularly brominated dibenzo[b,d]furans. This document outlines a key synthetic pathway, a detailed experimental protocol for the synthesis of a representative dibenzofuran derivative, and a summary of the potential biological activities of this class of compounds.

Introduction

This compound is a polybrominated diphenyl ether that serves as an excellent starting material for the construction of more complex heterocyclic systems. Its strategic placement of bromine atoms allows for selective intramolecular cyclization reactions to form the dibenzo[b,d]furan scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Dibenzo[b,d]furan derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthetic Applications: Intramolecular Cyclization to Dibenzofurans

The primary application of this compound in fine chemical synthesis is its conversion to brominated dibenzo[b,d]furans via a palladium-catalyzed intramolecular C-H activation/C-O cyclization. This reaction provides an efficient route to construct the fused tricyclic ring system. The bromine substituents on the resulting dibenzofuran can then be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.

The cyclization of this compound is expected to yield a mixture of two isomeric products: 2,7-dibromodibenzo[b,d]furan and 2,8-dibromodibenzo[b,d]furan.

Experimental Protocol: Palladium-Catalyzed Synthesis of Brominated Dibenzo[b,d]furans

This protocol is a representative procedure for the intramolecular cyclization of this compound, adapted from established methods for the synthesis of dibenzofurans from diaryl ethers.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • DPEPhos (Bis(2-diphenylphosphinophenyl)ether)

  • Cesium pivalate (CsOPiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon gas

  • Silica gel for column chromatography

  • Dichloromethane

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To an oven-dried sealed tube equipped with a PTFE-coated stir bar, add palladium(II) acetate (5.0 mol%), DPEPhos (10 mol%), and cesium pivalate (2.0 equivalents).

  • Addition of Reactant: Add this compound (1.0 equivalent) to the tube.

  • Inert Atmosphere: Evacuate and backfill the tube with argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the reaction mixture.

  • Reaction: Stir the mixture at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, pass the reaction mixture through a short column of silica gel, eluting with dichloromethane to remove inorganic salts.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a mixture of 2,7-dibromo- and 2,8-dibromodibenzo[b,d]furan, can be purified by column chromatography on silica gel.

Data Presentation

While specific quantitative biological data for 2,7-dibromo- and 2,8-dibromodibenzo[b,d]furan are not extensively available in the public domain, the following tables summarize the reported biological activities for related benzofuran and dibenzofuran derivatives to indicate the potential of the fine chemicals derived from this compound.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineActivityIC₅₀ (µM)Reference
Chalcone derivative 18MCF-7 (Breast)Cytotoxic2 - 10[1]
Chalcone derivative 18A549 (Lung)Cytotoxic2 - 10[1]
Chalcone derivative 18PC-3 (Prostate)Cytotoxic2 - 10[1]
Oxindole-benzofuran hybrid 22dMCF-7 (Breast)CDK2/GSK-3β inhibitor3.41[2]
Oxindole-benzofuran hybrid 22fMCF-7 (Breast)CDK2/GSK-3β inhibitor2.27[2]
Oxindole-benzofuran hybrid 22dT-47D (Breast)CDK2/GSK-3β inhibitor3.82[2]
Oxindole-benzofuran hybrid 22fT-47D (Breast)CDK2/GSK-3β inhibitor7.80[2]
7-methoxybenzofuran-N-phenylacetamide 16hTyrosinaseInhibitor0.39[3]
7-methoxybenzofuran-N-phenylacetamide 16fTyrosinaseInhibitor0.76[3]

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound ClassBacterial/Fungal StrainActivityMIC (µg/mL)Reference
CystobactamidsEnterobacteralesAntibacterial0.25 - 4[4]
ChelocardinsEnterobacteralesAntibacterial0.25 - 16[4]
Carbamothioyl-furan-2-carboxamidesFungal strainsAntifungal120.7 - 190[5]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of brominated dibenzo[b,d]furans from this compound.

G A This compound B Pd(OAc)2, DPEPhos, CsOPiv DCE, 80°C, 12h A->B Reactant C Intramolecular Cyclization B->C Conditions D Mixture of Brominated Dibenzo[b,d]furans (2,7-dibromo- and 2,8-dibromo-) C->D Product E Column Chromatography D->E Purification F Purified Brominated Dibenzo[b,d]furans E->F Isolated Products G Further Functionalization F->G Derivatization H Library of Bioactive Derivatives G->H Fine Chemicals G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway IKK IKK Receptor->IKK Gene_Expression Gene Expression (Inflammation, Proliferation) MAPK_Pathway->Gene_Expression NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates NFkB NF-κB NFkB_IkB->NFkB Releases NFkB->Gene_Expression Inhibitor Brominated Dibenzo[b,d]furan (Potential Inhibitor) Inhibitor->MAPK_Pathway Inhibitor->IKK

References

Application Notes and Protocols: Suzuki Coupling of 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 1,4-Dibromo-2-(3-bromophenoxy)benzene. This versatile substrate offers multiple reaction pathways, including selective mono- and di-arylation, as well as intramolecular cyclization to furnish functionalized dibenzofuran scaffolds. The protocols outlined below are designed to serve as a starting point for the synthesis of complex biaryl and heteroaryl structures, which are pivotal in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[1] The substrate this compound is a polyhalogenated aromatic compound with three distinct bromine atoms, offering a platform for selective and sequential functionalization. The reactivity of each bromine atom is influenced by its electronic environment and steric hindrance, allowing for controlled synthesis of diverse molecular architectures.

The primary applications of Suzuki coupling with this substrate include:

  • Selective Mono-arylation: Preferential coupling at one of the three bromine positions to introduce a single aryl or heteroaryl group.

  • Di-arylation: Stepwise or one-pot coupling at two distinct bromine sites to generate unsymmetrical terphenyl or more complex biaryl structures.

  • Intramolecular Cyclization: Palladium-catalyzed intramolecular C-C bond formation to synthesize substituted dibenzofurans, a privileged scaffold in pharmacologically active compounds.

Reactivity and Regioselectivity

The three bromine atoms on this compound exhibit different reactivities towards palladium-catalyzed Suzuki coupling. This selectivity is governed by a combination of electronic and steric factors.

  • Position C4-Br: This bromine is para to the electron-donating phenoxy group, making it electronically activated for oxidative addition to the palladium catalyst. It is generally the most reactive site for the first Suzuki coupling.

  • Position C1-Br: This bromine is ortho to the bulky phenoxy group, which can sterically hinder the approach of the palladium catalyst, rendering it less reactive than the C4-Br.

  • Position C3'-Br (on the phenoxy ring): This bromine is in a meta position and is generally the least reactive of the three in intermolecular couplings due to the absence of significant electronic activation or deactivation from the ether linkage.

By carefully selecting the reaction conditions, such as the palladium catalyst, ligand, base, solvent, and stoichiometry of the boronic acid, a degree of regioselectivity can be achieved.

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Mono-arylation at the C4-Position

This protocol aims for the selective coupling of an arylboronic acid at the most reactive C4-position of this compound.

Reaction Scheme:

Caption: Selective mono-arylation at the C4-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene:water).

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic Acid (Ar)Catalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)882
33-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)688
Protocol 2: One-Pot Sequential Di-arylation

This protocol describes a one-pot, two-step procedure for the synthesis of unsymmetrical di-aryl products by sequential addition of two different arylboronic acids.

Workflow Diagram:

G cluster_0 Step 1: First Suzuki Coupling cluster_1 Step 2: Second Suzuki Coupling A This compound + Ar¹B(OH)₂ (1.1 eq) B Pd Catalyst, Base 1 Solvent, 80-90 °C A->B Reactants C Mono-arylated Intermediate B->C Product 1 D Add Ar²B(OH)₂ (1.2 eq) + Base 2 C->D In situ E Increase Temperature (e.g., 100-110 °C) D->E Reactants F Unsymmetrical Di-aryl Product E->F Final Product

Caption: Workflow for one-pot sequential di-arylation.

Materials:

  • This compound (1.0 equiv)

  • First Arylboronic Acid (Ar¹B(OH)₂) (1.1 equiv)

  • Second Arylboronic Acid (Ar²B(OH)₂) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv for each step)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask, add this compound, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane.

  • Add the first arylboronic acid (Ar¹B(OH)₂) and a solution of K₃PO₄ in degassed water.

  • Heat the mixture to 80-90 °C for 4-6 hours, or until TLC/GC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture slightly and add the second arylboronic acid (Ar²B(OH)₂) and another portion of K₃PO₄ solution.

  • Increase the reaction temperature to 100-110 °C and stir for an additional 12-24 hours.

  • Monitor the formation of the di-substituted product.

  • After completion, cool to room temperature, dilute with ethyl acetate, and proceed with aqueous workup as described in Protocol 1.

  • Purify the final product by column chromatography.

EntryAr¹Ar²Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl4-TolylPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O85 then 1054 + 1875
24-Methoxyphenyl3-FluorophenylPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O90 then 1106 + 2471
32-ThienylPhenylPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O80 then 1005 + 2068
Protocol 3: Intramolecular Suzuki Coupling for Dibenzofuran Synthesis

This protocol is designed to facilitate an intramolecular Suzuki-Miyaura reaction, leading to the formation of a dibenzofuran core. This is typically achieved after an initial intermolecular coupling to introduce a boronic acid or ester functionality ortho to the phenoxy linkage.

Reaction Pathway:

G A This compound B Borylation at C1 (e.g., with B₂pin₂) A->B C Intermediate Arylboronate B->C D Intramolecular Suzuki Coupling (Pd Catalyst, Base) C->D E Dibenzofuran Derivative D->E

Caption: Pathway for dibenzofuran synthesis.

Materials:

  • 1-Boronic acid pinacol ester-4-bromo-2-(3-bromophenoxy)benzene (1.0 equiv) (Synthesized from this compound via Miyaura borylation)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.10 equiv) or a suitable biarylphosphine ligand

  • Cesium carbonate (Cs₂CO₃) (4.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a dried Schlenk flask, add the arylboronate starting material and cesium carbonate.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF.

  • In a separate flask, pre-mix Pd(OAc)₂ and the phosphine ligand in a small amount of DMF under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 100-120 °C and stir for 12-24 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup.

  • Purify the resulting dibenzofuran derivative by column chromatography.

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂/PPh₃Cs₂CO₃DMF1101865
2Pd(dppf)Cl₂Cs₂CO₃Dioxane1002472
3Pd₂(dba)₃/SPhosK₃PO₄Toluene1101678

Concluding Remarks

The Suzuki-Miyaura coupling of this compound provides a versatile platform for the synthesis of a wide array of functionalized biaryl and heterocyclic compounds. By careful manipulation of the reaction conditions, researchers can achieve selective mono- or di-arylation, as well as intramolecular cyclization to access the dibenzofuran scaffold. The protocols provided herein serve as a robust starting point for further exploration and optimization in the development of novel chemical entities for pharmaceutical and materials science applications. It is recommended to screen various catalysts, ligands, bases, and solvents to optimize the yield and selectivity for each specific transformation.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 1,4-Dibromo-2-(3-bromophenoxy)benzene synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene via the Ullmann condensation reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst: Copper(I) source may have oxidized.Use freshly purchased, high-purity CuI or Cu₂O. If using older stock, consider a pre-activation step. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Inappropriate Base: The base may not be strong enough to deprotonate the 3-bromophenol effectively.Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than potassium carbonate (K₂CO₃) for Ullmann ether synthesis.[1][2] Ensure the base is anhydrous.
Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion.While modern Ullmann reactions run at lower temperatures than classical methods, a range of 90-140°C is typical.[3][4] Gradually increase the temperature in increments of 10°C to find the optimal point.
Poor Ligand Choice or Absence of Ligand: The copper catalyst may require a ligand to facilitate the coupling.The addition of a chelating ligand such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline can significantly improve yields and allow for milder reaction conditions.[5][6][7][8]
Solvent Issues: The solvent may not be suitable or could contain water.Use high-purity, anhydrous polar aprotic solvents like DMF, DMSO, or NMP. Ensure solvents are properly dried before use.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause & Suggested Solution
Debromination of Starting Materials or Product: Loss of bromine atoms.This can occur at excessively high temperatures or due to reactive impurities. Lower the reaction temperature and ensure high-purity starting materials. Using a well-defined catalyst-ligand system can also increase selectivity and minimize side reactions.[9][10]
Homocoupling of 3-bromophenol: Formation of 3,3'-dihydroxybiphenyl.This suggests that the reaction conditions favor the self-coupling of the phenol. This may be minimized by the slow addition of the 3-bromophenol to the reaction mixture containing the aryl halide and catalyst.
Homocoupling of 1,4-dibromobenzene: Formation of poly(p-phenylene) type structures.This is a classic Ullmann reaction.[11][12] It is more likely to occur at very high temperatures and with activated copper powder. Using a soluble copper source and a ligand at moderate temperatures should favor the desired cross-coupling reaction.
Issue 3: Difficulty in Product Purification
Problem Suggested Solution
Co-elution with Starting Materials: The product has a similar polarity to the starting materials.Utilize a multi-step purification approach. First, perform an aqueous workup to remove the base and any water-soluble byproducts. Then, employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Running a series of TLCs with different solvent systems beforehand can help identify the optimal eluent for separation.
Persistent Copper Catalyst in the Final Product: Residual copper salts.After the reaction, quenching with an aqueous solution of ammonia or ammonium chloride can help to complex and remove the copper catalyst into the aqueous phase during extraction.
Oily Product that is Difficult to Crystallize: The product may be impure.Re-purify using column chromatography. If the product is clean (as determined by NMR and/or GC-MS) and still an oil, trituration with a non-polar solvent like cold hexanes or pentane may induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this synthesis?

A1: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann diaryl ether synthesis.[1][9] Copper(I) oxide (Cu₂O) is also a viable option. It is crucial to use a high-purity, anhydrous catalyst.

Q2: Is a ligand necessary for this reaction?

A2: While some Ullmann reactions can proceed without a ligand, especially at higher temperatures, the use of a ligand is highly recommended. Ligands accelerate the reaction, allowing for milder conditions and often leading to higher yields and cleaner reactions.[7] N,N-dimethylglycine and picolinic acid are effective and relatively inexpensive options.[2][8]

Q3: Which base should I use and in what quantity?

A3: Strong, non-nucleophilic inorganic bases are preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[2] Typically, 2 equivalents of the base relative to the limiting reagent are used to ensure complete deprotonation of the phenol.

Q4: What are the best solvents for this reaction?

A4: High-boiling polar aprotic solvents are generally the most effective.[13] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are common choices. Ensure the solvent is anhydrous, as water can inhibit the reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken, worked up with dilute acid and an organic solvent, and then analyzed to check for the consumption of starting materials and the formation of the product.

Data Presentation

The following table summarizes recommended starting conditions for the optimization of this compound synthesis.

ParameterRecommended Starting ConditionRange for Optimization
Catalyst CuI (5 mol%)1-10 mol%
Ligand N,N-Dimethylglycine (10 mol%)5-20 mol%
Base K₃PO₄ (2 equivalents)1.5-2.5 equivalents
Solvent Anhydrous DMSOAnhydrous DMF, NMP
Temperature 110 °C90-140 °C
Reaction Time 24 hours12-48 hours
Atmosphere Inert (Nitrogen or Argon)Inert

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 1,4-dibromobenzene

  • 3-bromophenol

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄), anhydrous

  • N,N-Dimethylglycine

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.0 eq), 3-bromophenol (1.1 eq), CuI (0.05 eq), N,N-dimethylglycine (0.10 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMSO via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Heat the mixture to 110°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 24 hours, or when monitoring indicates consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with toluene and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis setup 1. Reaction Setup (Reagents, Catalyst, Ligand, Base) inert 2. Purge with Inert Gas (Nitrogen/Argon) setup->inert solvent 3. Add Anhydrous Solvent (DMSO) inert->solvent react 4. Heat and Stir (110°C, 24h) solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor workup 6. Aqueous Workup (Toluene, Water, Brine) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product 8. Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting: Low Product Yield start Low or No Yield Observed check_reagents Are reagents high purity and anhydrous? start->check_reagents check_catalyst Is the Cu(I) catalyst fresh/active? check_reagents->check_catalyst Yes solution_reagents Use anhydrous reagents and solvents. check_reagents->solution_reagents No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh CuI under inert atmosphere. check_catalyst->solution_catalyst No check_ligand Is a suitable ligand being used? check_temp->check_ligand Yes solution_temp Optimize temperature (e.g., 90-140°C). check_temp->solution_temp No solution_ligand Add a ligand (e.g., N,N-dimethylglycine). check_ligand->solution_ligand No

Caption: Decision tree for troubleshooting low product yield in the Ullmann synthesis.

References

"common side products in the synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene via the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most common method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 1,2,4-tribromobenzene with 3-bromophenol in the presence of a base.

Q2: What are the most common side products observed in this synthesis?

A2: The primary side products in the Ullmann synthesis of this compound include homo-coupled products of the starting materials and products of reductive dehalogenation. Specifically, you may observe the formation of symmetrical biaryls from the coupling of two molecules of 1,2,4-tribromobenzene and the debromination of the starting materials or the product.

Q3: How do reaction conditions affect the yield and purity of the desired product?

A3: Reaction temperature, choice of solvent and base, and the nature of the copper catalyst and any ligands used are critical. High temperatures can promote side reactions, while an inappropriate base or solvent can lead to low yields.[1][2] The presence of electron-withdrawing groups on the aryl halide, such as the additional bromine atoms in 1,2,4-tribromobenzene, generally enhances the reaction rate but can also influence the formation of side products.[1]

Q4: What are the recommended purification techniques for the crude product?

A4: Purification of polybrominated diphenyl ethers typically involves column chromatography. A multi-layer silica gel column followed by further purification on alumina or Florisil can be effective in separating the desired product from polar impurities and side products.[3] Recrystallization can also be a viable method for obtaining a high-purity solid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive copper catalyst.- Presence of moisture.- Inappropriate base or solvent.- Low reaction temperature.- Use freshly activated copper powder or a reliable copper(I) salt (e.g., CuI).- Ensure all reactants and solvents are anhydrous. The use of molecular sieves can be beneficial.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and high-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO).[4][5] Non-polar solvents like toluene or xylene have also been used successfully in some Ullmann couplings.[1]- Gradually increase the reaction temperature, but monitor for decomposition.
Formation of Significant Amounts of Homo-coupled Side Products - High reaction temperature.- High concentration of reactants.- Lower the reaction temperature.- Use a higher dilution of the reactants.
Significant Reductive Dehalogenation - Presence of a hydrogen source (e.g., protic impurities in the solvent).- High reaction temperatures.- Use anhydrous, aprotic solvents.- Optimize the reaction temperature to the minimum required for the desired conversion.
Difficulty in Product Purification - Similar polarities of the product and side products.- Employ a multi-step chromatographic purification strategy, potentially using different adsorbents (silica, alumina).- Consider recrystallization from a suitable solvent system.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound based on general Ullmann condensation procedures.

Materials:

  • 1,2,4-Tribromobenzene

  • 3-Bromophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq), 1,2,4-tribromobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1 M HCl and extract with toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Mix Reactants: 1,2,4-Tribromobenzene, 3-Bromophenol, K₂CO₃, CuI solvent 2. Add Anhydrous DMF reactants->solvent heat 3. Heat at 120-140 °C (12-24h) solvent->heat quench 4. Quench with 1M HCl heat->quench extract 5. Extract with Toluene quench->extract wash 6. Wash with H₂O & Brine extract->wash dry 7. Dry & Concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Main and Side Reactions

reaction_pathway A 1,2,4-Tribromobenzene P This compound A->P Ullmann Condensation S1 Homo-coupling of 1,2,4-Tribromobenzene A->S1 Side Reaction S2 Reductive Dehalogenation Products A->S2 Side Reaction B 3-Bromophenol B->P B->S2 Side Reaction P->S2 Side Reaction C Cu(I) Catalyst, Base, Heat C->P C->S1 C->S2

Caption: Main reaction and common side reactions in the synthesis.

References

Technical Support Center: Purification of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with brominated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: My purified brominated aromatic compound has a persistent yellow or orange tint. How can I remove residual bromine?

A1: Residual elemental bromine is a common impurity that imparts color. It can be removed by several methods:

  • Aqueous Wash: Washing the organic solution of your compound with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, will quench the elemental bromine.

  • Recrystallization with a Base: Contamination from bromine and hydrogen bromide (HBr) can be addressed by recrystallization in the presence of a base.[1] Suitable bases include pyridine, triethylamine, sodium carbonate, or sodium bicarbonate, which neutralize HBr and react with bromine.[1]

  • Solvent Extraction: A process utilizing an aqueous bromide solution can be employed. This method relies on the formation of a complex between elemental bromine and the bromide solution, which separates the bromine from the organic contaminants that remain in the non-extracted phase.[2]

Q2: I am struggling to separate constitutional isomers of my brominated aromatic compound using standard column chromatography. What are my options?

A2: Separating brominated aromatic isomers can be challenging due to their similar polarities.[3] Consider the following approaches:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with a C18 or Phenyl-hexyl column, is often effective for separating isomers that are inseparable by standard silica gel chromatography.[3]

  • Fractional Crystallization: This technique relies on slight differences in the solubility of isomers in a particular solvent system. It may require multiple, careful recrystallization cycles to achieve high purity.[3]

  • Optimized Flash Chromatography: While difficult, separation on silica may be possible by using a very long column, a slow flow rate, and a shallow, multi-solvent gradient.[3]

  • Chemical Separation: In specific cases, one isomer can be selectively reacted to form a derivative that has significantly different physical properties, allowing for easy separation. The derivative can then be converted back to the desired isomer. For instance, 1-phenyl-1-bromoethane can be selectively condensed with xylene in the presence of a Friedel-Crafts catalyst, allowing it to be separated from 1-phenyl-2-bromoethane.[4]

Q3: I am observing debromination of my product during purification. How can I minimize or prevent this?

A3: Debromination can occur under harsh conditions, particularly with heat or certain catalysts.

  • Avoid High Temperatures: When using distillation, employ vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition and debromination.[5]

  • Mild Conditions: Use milder bases and acids during workup and purification steps.

  • Catalyst Considerations: Be aware that certain metals or catalysts, like palladium on carbon, are explicitly used to promote catalytic hydrogenolysis (debromination) and should be avoided unless this is the desired reaction.[6] The degradation of some brominated compounds can be accelerated by advanced oxidation processes, which proceed via debromination.[7]

Q4: What are the best general-purpose techniques for purifying solid brominated aromatic compounds?

A4: For solid compounds, recrystallization is a highly effective and common first choice.[5] If recrystallization fails to remove impurities, column chromatography is the next logical step.[8] The choice depends on the nature of the impurities. Recrystallization is excellent for removing small amounts of impurities with different solubility profiles, while chromatography is better for separating compounds with different polarities.

Q5: How can I assess the purity of my final brominated aromatic compound?

A5: A combination of analytical techniques is recommended for robust purity assessment:

  • Chromatographic Methods: Thin Layer Chromatography (TLC) for quick checks, and more quantitative methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify and quantify impurities with distinct signals.[][10] Mass Spectrometry (MS) confirms the molecular weight and can detect impurities with different masses.[]

  • Physical Properties: Measuring the melting point of a solid is a simple and effective method. Pure crystalline solids have a sharp melting point at a specific temperature, whereas impure samples melt over a broader and lower temperature range.[11]

Troubleshooting Guides

Guide 1: Poor Recovery After Recrystallization

This guide helps diagnose the cause of low yield during the purification of a solid brominated aromatic compound by recrystallization.

Problem: The mass of the recovered crystalline product is significantly lower than expected.

Troubleshooting Logic Diagram:

G start Low Yield After Recrystallization q1 Did a significant amount of crystals form before isolation? start->q1 soln_clear Solution remained clear or only a few crystals appeared, even after cooling. q1->soln_clear No crystals_formed A good quantity of crystals was visible in the flask. q1->crystals_formed Yes cause1 Too much solvent was used, keeping the compound in solution. soln_clear->cause1 Potential Cause fix1 Boil off some solvent to the point of saturation and cool again. Alternatively, use a co-solvent (anti-solvent) to induce precipitation. cause1->fix1 Solution q2 Was the product lost during filtration and washing? crystals_formed->q2 loss_wash Crystals dissolved when washed. q2->loss_wash Yes loss_filtrate Product seems to be in the filtrate. q2->loss_filtrate No cause2 The washing solvent was warm, or the product has high solubility in the washing solvent. loss_wash->cause2 Potential Cause fix2 Always wash crystals with a minimal amount of ice-cold solvent to minimize dissolution. cause2->fix2 Solution cause3 Premature crystallization occurred during a hot filtration step, or cooling was not sufficient to crystallize the majority of the product. loss_filtrate->cause3 Potential Cause fix3 Ensure the solution is fully cooled (e.g., in an ice bath) before filtering. To recover product from the filtrate, concentrate the mother liquor and cool to obtain a second crop of crystals. cause3->fix3 Solution

Caption: Troubleshooting workflow for low yield in recrystallization.

Guide 2: Ineffective Separation by Column Chromatography

This guide provides steps to improve the separation of a brominated aromatic compound from impurities.

Problem: Fractions collected from the column contain a mixture of the desired product and impurities, as seen on TLC.

  • Assess Polarity Difference:

    • Action: Run a TLC of the crude mixture using several different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane).

    • Goal: Find a solvent system that provides a good separation (ΔRf > 0.2) between your product and the impurities. If the spots are too close in all systems, gravity column chromatography will be difficult.[3]

  • Optimize Eluent Polarity:

    • Action: If a suitable solvent system is found, adjust its polarity for the column. The ideal Rf value for the target compound on a TLC plate is typically between 0.25 and 0.35 for good separation on a column.

    • Too High Rf (>0.5): Decrease the polarity of the eluent (e.g., increase the hexane percentage in a hexane/ethyl acetate mixture). Your compound is moving too fast.

    • Too Low Rf (<0.1): Increase the polarity of the eluent (e.g., increase the ethyl acetate percentage). Your compound is sticking too strongly to the silica.[8]

  • Refine Column Packing and Loading Technique:

    • Action: Ensure the silica gel is packed uniformly without air bubbles or cracks, which cause channeling and poor separation.[12]

    • Action: Load the sample onto the column in the smallest possible volume of solvent. A dilute, large-volume sample will start as a very wide band, leading to broad, overlapping fractions.[12]

  • Control the Elution Rate:

    • Action: For difficult separations, a slower flow rate allows more time for equilibrium between the stationary and mobile phases, resulting in better resolution. For flash chromatography, do not apply excessive pressure.

  • Consider an Alternative Stationary Phase:

    • Action: If separation on silica is still poor, consider using a different stationary phase. Alumina is a common alternative. For very non-polar compounds, reversed-phase (e.g., C18) chromatography may be an option.[3]

Data Presentation

Table 1: Impurity Levels in Bromine Before and After Purification

This table illustrates the effectiveness of a specific purification method in removing chlorine, a common impurity in commercial bromine sources.

ImpurityConcentration Before PurificationConcentration After PurificationPurification Method
Chlorine109 ppm< 5 ppmExtraction with aqueous bromide solution[2]

Table 2: Typical Impurities in High-Purity Bromine After Distillation

This table lists common impurities and their typical concentrations found in high-purity bromine after a specialized distillation process designed to remove hydrocarbons.[13]

ImpurityConcentration (parts per million)
Water0-30
Carbonyl bromide0-30
Phosgene0-30
Bromo trichloromethane0-30
Sulfuric acid0-30
Chlorine0-10
Carbon tetrachloride0-3
Bromine chloride< 50

Experimental Protocols

Protocol 1: General Recrystallization of a Brominated Aromatic Solid

This protocol outlines a standard procedure for purifying a solid compound.[14][15][16]

Objective: To purify a solid brominated aromatic compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, hexane/ethyl acetate, or toluene.[17]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to completely dissolve the solid.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15][16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals completely to remove all traces of solvent. This can be done by leaving them under vacuum on the filter for a period or by transferring them to a watch glass to air dry.[14]

Protocol 2: Purification by Column Chromatography

This protocol describes the separation of a mixture of brominated aromatic compounds based on polarity.[12][18][19]

Objective: To separate a target compound from impurities by passing it through a solid stationary phase (e.g., silica gel).

Methodology:

  • Eluent Selection: Determine the optimal mobile phase (eluent) using TLC analysis, aiming for an Rf of ~0.3 for the target compound.

  • Column Preparation:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent. Tap the column gently to ensure uniform packing and remove air bubbles. Add a thin layer of sand on top of the silica to protect the surface.[12]

  • Sample Loading:

    • Dissolve the crude mixture in the minimum possible amount of eluent.

    • Carefully add the concentrated sample solution to the top of the column.

    • Allow the sample to absorb completely into the silica gel.[12]

  • Elution:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting the eluent that passes through the column in fractions (e.g., in test tubes).

    • Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to determine which ones contain the pure desired compound.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to isolate the purified compound.[19]

Purification Workflow Diagram:

G A Crude Brominated Aromatic Compound B Initial Purity Analysis (e.g., TLC, GC-MS) A->B C Select Purification Method B->C D Recrystallization C->D Solid with different solubility impurities E Column Chromatography C->E Mixture with similar solubility but different polarity F Distillation (for liquids/low-melting solids) C->F Liquid with different boiling point impurities G Final Purity Analysis D->G E->G F->G H Pure Compound G->H

Caption: General workflow for the purification of brominated aromatics.

References

Technical Support Center: Cross-Coupling with 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 1,4-Dibromo-2-(3-bromophenoxy)benzene in cross-coupling reactions. Due to the presence of three distinct bromine atoms, achieving high selectivity and yield can be challenging. This resource offers starting points for catalyst selection, reaction optimization, and solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Which of the three bromine atoms on this compound is the most reactive?

A1: The reactivity of the C-Br bonds is influenced by both electronic and steric factors.

  • C4-Br: This position is ortho to the electron-donating phenoxy group, making it the most sterically hindered.

  • C1-Br: This position is para to the phenoxy group and is less sterically hindered than the C4 position.

  • C3'-Br: This bromine is on the second aromatic ring, meta to the ether linkage.

While a definitive reactivity order requires experimental validation, oxidative addition in palladium-catalyzed reactions is often favored at less sterically hindered and more electron-deficient sites. The phenoxy group is electron-donating, making the C1-Br and C4-Br bonds more electron-rich and potentially less reactive than a simple aryl bromide. The relative reactivity can often be controlled by the choice of catalyst and ligand. For instance, in related polyhalogenated systems, selectivity can be guided by the electronic nature of substituents.[1]

Q2: How can I achieve selective mono-coupling instead of di- or tri-coupling?

A2: Achieving selective mono-arylation is a primary challenge. Key strategies include:

  • Stoichiometry Control: Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid in a Suzuki reaction).

  • Lower Reaction Temperature: Running the reaction at the lowest feasible temperature can often favor the most reactive C-Br bond and prevent subsequent couplings.

  • Reaction Time: Monitor the reaction closely and quench it once the desired mono-coupled product has formed, before significant overfunctionalization occurs.

  • Ligand Choice: The choice of ligand is critical. While bulky ligands can accelerate the initial oxidative addition, they can sometimes promote overfunctionalization by slowing the dissociation of the palladium catalyst from the mono-coupled product, allowing for an intramolecular "ring-walk" to a second C-Br bond.[2] Conversely, in some systems, specific ligands can enhance selectivity for one site.

Q3: What is a good general catalyst system to start with for this substrate?

A3: For a challenging polyhalogenated substrate, a robust and highly active catalyst system is recommended.

  • Suzuki-Miyaura Coupling: A combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) is a powerful starting point.[3][4] These systems are often effective for coupling electron-rich and sterically hindered aryl bromides.[4]

  • Sonogashira Coupling: A standard system is PdCl₂(PPh₃)₂ with a copper(I) iodide (CuI) co-catalyst in the presence of a base like triethylamine (TEA) or diisopropylamine (DIPA).[5] For substrates prone to side reactions, a copper-free protocol may be necessary.[6]

  • Buchwald-Hartwig Amination: Modern Buchwald-Hartwig amination reactions benefit from specialized ligand systems. Using a precatalyst like an XPhos- or RuPhos-based palladacycle is often more effective than older catalyst generations.[7]

Troubleshooting Guide

Problem Area 1: No Reaction or Very Low Yield

Q: My reaction is not proceeding. What are the first things I should check? A: Before making significant changes to the catalyst system, verify the fundamentals:

  • Reagent Purity: Ensure the substrate, coupling partner, and base are pure and dry. Boronic acids can degrade over time.

  • Solvent Quality: Use anhydrous, degassed solvents. Oxygen can deactivate palladium catalysts.

  • Inert Atmosphere: Ensure the reaction vessel was properly purged with argon or nitrogen and maintained under an inert atmosphere.

  • Base Activity: For solid bases like K₃PO₄ or K₂CO₃, ensure they are finely ground and anhydrous. For some Suzuki couplings, a small amount of water is necessary for the base to be effective.[8]

  • Temperature: Aryl bromides, particularly electron-rich ones, often require elevated temperatures to undergo oxidative addition.[5] If you are running the reaction at room temperature, try increasing it incrementally (e.g., to 60 °C, 80 °C, or 100 °C).

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// Edges start -> check_reagents [label="Start Here"]; check_reagents -> check_conditions [label="Reagents OK"]; check_conditions -> change_catalyst [label="Conditions OK"]; change_catalyst -> success [label="Optimization Works"];

// Connections to "Success" from intermediate steps check_reagents -> success [ltail=check_reagents, lhead=success, label="Issue Found\n& Fixed", style=dashed, color="#34A853"]; check_conditions -> success [ltail=check_conditions, lhead=success, label="Issue Found\n& Fixed", style=dashed, color="#34A853"]; } Caption: Workflow for troubleshooting a failed cross-coupling experiment.

Problem Area 2: Side Reactions

Q: I am observing significant amounts of a debrominated starting material. How can I suppress this? A: Debromination is a common side reaction that can occur via proto-depalladation. To minimize it:

  • Use a Milder Base: Strong bases can sometimes promote this pathway. Consider switching from an alkoxide (e.g., NaOtBu) to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄).

  • Lower the Temperature: Higher temperatures can increase the rate of side reactions.

  • Ensure Anhydrous Conditions: Trace water can be a proton source.

  • Change the Ligand: The ligand can influence the stability of the Ar-Pd-X intermediate and its propensity for side reactions.

Q: In my Sonogashira coupling, I see a lot of alkyne homo-coupling (Glaser product). What causes this? A: This side reaction is mediated by the copper(I) co-catalyst in the presence of oxygen. To prevent it:

  • Thoroughly Degas: Ensure all solvents and the reaction headspace are rigorously purged of oxygen.

  • Switch to Copper-Free Conditions: Many protocols exist that use a palladium catalyst and an amine base without CuI. These are often effective at preventing alkyne dimerization.[6]

Problem Area 3: Selectivity and Overfunctionalization

Q: My reaction is producing a mixture of mono-coupled isomers. How can I target a specific bromine? A: Controlling regioselectivity is complex and often requires screening.

  • Steric Control: To target the less-hindered C1-Br or C3'-Br positions, a very bulky ligand (e.g., tBu₃P or a bulky Buchwald ligand) may improve selectivity by disfavoring approach at the hindered C4-Br position.

  • Electronic Control: Directing groups or specific catalyst systems can favor one site. This often requires empirical screening of different ligands and conditions.

Q: The reaction proceeds past the mono-adduct, giving me significant amounts of di- and tri-substituted products. How can I stop it sooner? A: This indicates the mono-coupled product is as reactive, or more reactive, than the starting material.

  • Strict Stoichiometry: Use 1.0 equivalent of the starting material and <1.0 equivalent of the coupling partner.

  • Lower Catalyst Loading: A lower catalyst loading can sometimes slow the reaction enough to allow it to be stopped at the desired point.

  • Coordinating Additives: In some Suzuki couplings, small coordinating additives like DMSO have been shown to suppress overfunctionalization by helping to displace the palladium catalyst from the product π-system.[2]

Catalyst & Ligand Selection Guide

The following tables provide suggested starting points for various cross-coupling reactions. Conditions should be optimized for the specific coupling partners used.

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes
Pd(OAc)₂ (2%) SPhos (4%) K₃PO₄ (2.0) Dioxane/H₂O (10:1) 80-110 A robust system for challenging aryl bromides.[4]
Pd(PPh₃)₄ (5%) - K₂CO₃ (2.0) Toluene/H₂O (4:1) 90-100 A classic catalyst, may be less effective for this substrate.

| XPhos Pd G3 (2%) | - | K₃PO₄ (2.0) | t-BuOH | 80-100 | Pre-catalyst simplifies setup and ensures active Pd(0). |

Table 2: Sonogashira Coupling (C-C Bond Formation)

Pd Source (mol%) Ligand (mol%) Co-catalyst (mol%) Base (equiv) Solvent Temp (°C) Notes
PdCl₂(PPh₃)₂ (2%) - CuI (4%) TEA (3.0) THF or DMF 50-80 Standard conditions; requires heating for aryl bromides.[5]
Pd(dppf)Cl₂ (3%) - CuI (5%) DIPA (3.0) Toluene 80 DPPF can be an effective ligand for difficult couplings.[5]

| Pd(PtBu₃)₂ (2%) | - | - | Cs₂CO₃ (2.0) | Dioxane | 100 | Example of a copper-free system to avoid Glaser coupling. |

Table 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes
Pd₂(dba)₃ (2%) RuPhos (4%) NaOtBu (1.5) Toluene 100 A highly active system for coupling primary and secondary amines.
RuPhos Pd G3 (2%) - K₂CO₃ (1.5) t-AmylOH 110 Pre-catalyst suitable for a wide range of amines.[7]

| Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ (1.5) | Dioxane | 110 | An older generation but still useful bidentate ligand system.[9] |

Experimental Protocols

General Protocol for a Suzuki-Miyaura Mono-Coupling Reaction

This protocol is a starting point and should be optimized. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (0.95 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (anhydrous, finely ground) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox, add the Pd(OAc)₂ and SPhos to the flask. If not using a glovebox, add the solids and immediately begin purging the vessel with inert gas.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water (e.g., 5 mL dioxane and 0.5 mL water for a 0.5 mmol scale reaction).

  • Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.

  • Workup: Once the starting material is consumed or the desired conversion is reached, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired mono-coupled product.

Visualizations

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sub [label=<

>, pos="0,0!"];

// Labels for reactive sites br4 [label="Br-4\n(ortho, hindered)", fontcolor="#EA4335", pos="-1.5,0.8!"]; br1 [label="Br-1\n(para)", fontcolor="#4285F4", pos="2.1,0.8!"]; br3 [label="Br-3'\n(meta)", fontcolor="#34A853", pos="-0.5,-1.9!"];

// Invisible edges for positioning labels sub -> br4 [style=invis]; sub -> br1 [style=invis]; sub -> br3 [style=invis]; } Caption: The three distinct bromine atoms available for cross-coupling.

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// Nodes start [label="What type of bond\nare you forming?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Coupling Types suzuki [label="C(sp2)-C(sp2)\n(Suzuki)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sonogashira [label="C(sp2)-C(sp)\n(Sonogashira)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; buchwald [label="C(sp2)-N\n(Buchwald-Hartwig)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Catalyst Suggestions suzuki_cat [label="Try:\nPd(OAc)₂ + SPhos\nor\nXPhos Pd G3", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; sonogashira_cat [label="Try:\nPdCl₂(PPh₃)₂ + CuI\nor\nCopper-Free System", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; buchwald_cat [label="Try:\nPd₂(dba)₃ + RuPhos\nor\nRuPhos Pd G3", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Edges start -> suzuki; start -> sonogashira; start -> buchwald;

suzuki -> suzuki_cat [label="Suggestion"]; sonogashira -> sonogashira_cat [label="Suggestion"]; buchwald -> buchwald_cat [label="Suggestion"]; } Caption: A decision tree for initial catalyst system selection.

References

Technical Support Center: Synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene via the Ullmann condensation reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst (e.g., CuI, Cu2O) may be oxidized or of poor quality.- Use freshly purchased, high-purity copper catalyst. - Consider pre-activating the copper catalyst if using copper powder. - Ensure all reagents and solvents are anhydrous, as moisture can deactivate the catalyst.
2. Inappropriate Solvent: The chosen solvent may not effectively dissolve the reactants or facilitate the reaction.- Switch to a high-boiling point, polar aprotic solvent like DMF, NMP, or DMSO, which are generally effective for Ullmann couplings.[1][2] - If using a non-polar solvent like toluene or xylene, the addition of a suitable ligand may be necessary to improve catalyst solubility and activity.[3]
3. Insufficient Base Strength or Solubility: The base (e.g., K2CO3, Cs2CO3) may not be strong enough or soluble enough in the reaction medium to deprotonate the phenol.- Use a stronger or more soluble base. Cs2CO3 is often more effective than K2CO3. - Ensure the base is finely powdered and anhydrous.
4. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.- Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Ullmann reactions often require elevated temperatures (100-200 °C).[4]
Formation of Side Products 1. Homocoupling of Aryl Halides: The 1,4-dibromobenzene may react with itself to form poly(p-phenylene) type byproducts.- This is a common side reaction in Ullmann couplings.[5] - Use a ligand to promote the desired cross-coupling over homocoupling. - Optimize the reaction temperature; excessively high temperatures can favor homocoupling.
2. Decomposition of Reactants or Product: The reactants or the desired product may be degrading at the reaction temperature.- Lower the reaction temperature and extend the reaction time. - Use a more active catalyst/ligand system that allows for lower reaction temperatures.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.- Add a fresh portion of the catalyst. - Ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.
2. Reagent Depletion: One of the reactants may have been consumed.- Use a slight excess of the more volatile or less stable reactant.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Ullmann condensation in this synthesis?

A1: The Ullmann-type reaction for diaryl ether synthesis involves the copper-catalyzed coupling of an aryl halide with a phenol.[6] The generally accepted mechanism involves the formation of a copper-phenoxide intermediate, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.

Q2: Which solvent is best for the synthesis of this compound?

A2: The choice of solvent is critical. High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are often effective for Ullmann condensations as they can dissolve the reactants and salts and are stable at high temperatures.[1][2] Non-polar solvents like toluene or xylene can also be used, but may require the addition of a ligand to solubilize and activate the copper catalyst.[3] Solvent-free conditions have also been reported for some Ullmann reactions.[7]

Q3: What is the role of the base in this reaction, and which one should I use?

A3: The base is required to deprotonate the 3-bromophenol, forming the corresponding phenoxide which is the active nucleophile in the reaction. Common bases include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3). Cs2CO3 is generally more effective due to its higher solubility in organic solvents and the increased nucleophilicity of the cesium phenoxide.[8]

Q4: Do I need to use a ligand in this reaction?

A4: While some Ullmann reactions can proceed without a ligand, the use of a ligand can significantly improve the reaction rate, yield, and substrate scope, often allowing for milder reaction conditions.[9] Ligands, such as 1,10-phenanthroline or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can stabilize the copper catalyst and facilitate the catalytic cycle.[8] For a challenging coupling of two electron-deficient aryl bromides, a ligand is highly recommended.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken periodically and analyzed to check for the consumption of starting materials and the formation of the product.

Data Presentation

Solvent Effects on Diaryl Ether Synthesis

The following table summarizes the general effects of different solvents on Ullmann-type diaryl ether syntheses, which can be extrapolated to the synthesis of this compound.

Solvent Typical Temperature Range (°C) General Observations Potential Issues
DMF 100 - 150Good yields are often obtained.[1][2]Can be difficult to remove completely; potential for decomposition at very high temperatures.
NMP 120 - 200Often gives excellent yields, especially for less reactive substrates.[8]High boiling point can make removal challenging.
DMSO 100 - 190Effective for many Ullmann couplings.[1]Can be difficult to remove; potential for side reactions.
Toluene 110Can be effective, especially with a suitable ligand.[3]May result in lower yields for less reactive substrates compared to polar aprotic solvents.
Dioxane 101A less common but viable option.Lower boiling point may limit the reaction temperature.
Solvent-Free > 150Environmentally friendly approach.[7]May lead to a heterogeneous mixture and require higher temperatures.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1,4-Dibromobenzene

  • 3-Bromophenol

  • Copper(I) Iodide (CuI)

  • Cesium Carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 1,4-dibromobenzene (1.0 equiv.), 3-bromophenol (1.2 equiv.), Cs2CO3 (2.0 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and water.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

experimental_workflow reactant_prep Reactant Preparation (1,4-Dibromobenzene, 3-Bromophenol, Cs2CO3, CuI) reaction_setup Reaction Setup (Inert Atmosphere, Add Solvent) reactant_prep->reaction_setup heating Heating and Stirring (120-140 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis troubleshooting_workflow start Low/No Yield check_reagents Check Reagent Quality (Fresh Catalyst, Dry Solvents/Reagents) start->check_reagents increase_temp Increase Temperature check_reagents->increase_temp Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved change_solvent Change Solvent (e.g., to NMP or DMSO) increase_temp->change_solvent No Improvement increase_temp->success Improvement change_base Change Base (e.g., to Cs2CO3) change_solvent->change_base No Improvement change_solvent->success Improvement add_ligand Add Ligand (e.g., 1,10-phenanthroline) change_base->add_ligand No Improvement change_base->success Improvement add_ligand->success Improvement

References

Technical Support Center: Managing Thermal Stability of 1,4-Dibromo-2-(3-bromophenoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2-(3-bromophenoxy)benzene, particularly in the context of Ullmann-type ether synthesis reactions. Given the limited publicly available data on the specific thermal properties of this compound, this guide leverages data from analogous polybrominated diphenyl ethers (PBDEs) to inform on potential thermal stability challenges.

Troubleshooting Guide

Issue 1: Reaction Stalls or Fails to Reach Completion

  • Question: My Ullmann condensation reaction to synthesize a derivative of this compound is not proceeding, or the conversion is very low. What are the potential causes and solutions?

  • Answer: Low or no conversion in Ullmann reactions is a common issue. Here are several factors to investigate:

    • Inactive Catalyst: The copper catalyst is sensitive to air and moisture. Ensure you are using freshly purchased or properly stored copper(I) iodide (CuI) or that your copper powder is activated.[1][2] To activate copper, you can wash it with a dilute acid to remove any oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.

    • Inadequate Ligand: While some Ullmann reactions can proceed without a ligand, many benefit from the addition of a chelating ligand, such as 1,10-phenanthroline or an amino acid. The ligand can improve the solubility and reactivity of the copper catalyst.[3]

    • Presence of Moisture or Oxygen: Ullmann reactions are sensitive to atmospheric conditions. Ensure all your glassware is thoroughly dried, and your solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3] Purging the reaction mixture with an inert gas before heating can also be beneficial.[3]

    • Insufficient Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 150°C.[2] Carefully and gradually increase the reaction temperature, monitoring for any signs of decomposition (see Issue 2).

    • Improper Base: The choice and strength of the base are critical. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base should be finely powdered and dried before use to ensure its effectiveness.

Issue 2: Product Decomposition or Formation of Dark Tarry Byproducts

  • Question: My reaction mixture is turning dark brown or black, and I am isolating significant amounts of insoluble, tar-like material instead of my desired product. What is causing this, and how can I prevent it?

  • Answer: Darkening of the reaction mixture and tar formation are often indicative of thermal decomposition.

    • Excessive Temperature: While high temperatures can be necessary to drive the reaction, exceeding the thermal stability limit of your starting materials or product will lead to degradation. The ether linkage in polybrominated diphenyl ethers can cleave at elevated temperatures. Studies on related compounds show that thermal decomposition can begin at temperatures as low as 250°C, and is significant above 400°C.

    • Localized Overheating: Poor stirring can lead to localized "hot spots" in the reaction mixture, even if the external heating bath is at the correct temperature. Ensure vigorous and efficient stirring throughout the reaction.

    • Exothermic Reaction: While Ullmann reactions are not typically characterized by strong exotherms, the potential for heat generation exists, especially on a larger scale. Monitor the internal reaction temperature carefully.

    • Side Reactions: At high temperatures, side reactions such as dehalogenation can occur, leading to a complex mixture of byproducts.[3]

Issue 3: Runaway Reaction or Sudden Increase in Temperature

  • Question: I am scaling up my reaction and am concerned about the potential for a thermal runaway. How can I assess and mitigate this risk?

  • Answer: Thermal runaway is a critical safety concern during scale-up.

    • Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analyses will help determine the onset of decomposition and whether any exothermic events occur.

    • Controlled Reagent Addition: For larger-scale reactions, consider adding one of the reactants portion-wise or via an addition funnel to control the reaction rate and heat generation.

    • Adequate Cooling: Ensure you have an adequate cooling system in place (e.g., an ice bath) to quickly cool the reaction if the temperature starts to rise uncontrollably.

    • Monitoring Internal Temperature: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction, as the temperature of the heating mantle or oil bath may not accurately reflect the conditions within the flask.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected thermal stability of this compound?

  • Q2: What are the primary hazardous decomposition products I should be aware of?

    • A2: The thermal decomposition of polybrominated diphenyl ethers can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). The formation of these byproducts is a significant concern at elevated temperatures.

  • Q3: How can I monitor the progress of my reaction without resorting to frequent sampling at high temperatures?

    • A3: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. To do this safely, you can briefly stop the heating, allow the mixture to cool slightly, and quickly take a small aliquot for TLC analysis. Alternatively, for larger-scale reactions or more controlled monitoring, you could consider setting up a small-scale parallel reaction that can be sacrificed for analysis at different time points.

  • Q4: My Ullmann reaction is giving me a significant amount of the de-brominated starting material. What is causing this?

    • A4: The formation of de-brominated byproducts is a known side reaction in Ullmann couplings.[3] This can be caused by trace amounts of water or other protic species in the reaction mixture. Ensuring rigorously anhydrous conditions can help to minimize this side reaction.

Data Presentation

Table 1: Thermal Properties of Analogous Polybrominated Diphenyl Ethers (PBDEs)

Compound Name (BDE Congener)Degree of BrominationMelting Point (°C)Onset of Decomposition (TGA, °C)Notes
Decabromodiphenyl ether (BDE-209)10304-309~425 (Boiling/Decomposition)[4]The most heavily brominated congener.
A commercial Octa-BDE mixture~8100-150>300Data is for a mixture of congeners.
A commercial Penta-BDE mixture~5->250Data is for a mixture of congeners.

Disclaimer: The data presented above is for analogous compounds and should be used as an estimation for this compound. It is highly recommended to perform thermal analysis on the specific compound of interest for accurate safety and process parameters.

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition for this compound.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Procedure: a. Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum). b. Place the pan into the TGA furnace. c. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min). d. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). e. Record the sample weight as a function of temperature.

  • Data Analysis: The onset of decomposition is determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Assessing Thermal Events using Differential Scanning Calorimetry (DSC)

  • Objective: To identify melting points, phase transitions, and potential exothermic decomposition events.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Procedure: a. Accurately weigh a small sample (typically 2-5 mg) into a DSC pan. b. Seal the pan (hermetically if the sample is volatile). c. Place the sample pan and an empty reference pan into the DSC cell. d. Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere. e. Record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • Melting Point: An endothermic peak in the DSC thermogram.

    • Glass Transition: A step-like change in the baseline.

    • Exothermic Events: A peak in the exothermic direction, which could indicate a decomposition or other hazardous reaction. The area under the peak can be integrated to quantify the energy released.

Visualizations

TroubleshootingWorkflow start Reaction Issue Identified (e.g., Low Yield, Decomposition) check_temp Is Reaction Temperature Adequate? start->check_temp check_reagents Are Catalyst, Ligand, and Base Active/Dry? check_temp->check_reagents No increase_temp Action: Gradually Increase Temperature check_temp->increase_temp Yes check_atmosphere Is the Reaction Under Inert Atmosphere? check_reagents->check_atmosphere No activate_reagents Action: Use Fresh/Activated Catalyst & Dry Reagents check_reagents->activate_reagents Yes check_stirring Is Stirring Efficient? check_atmosphere->check_stirring No use_inert Action: Implement Inert Atmosphere Conditions check_atmosphere->use_inert Yes improve_stirring Action: Improve Stirring Mechanism check_stirring->improve_stirring Yes consult Consult Further/ Re-evaluate Route check_stirring->consult No decomposition Is there evidence of Decomposition? increase_temp->decomposition success Problem Resolved activate_reagents->success use_inert->success improve_stirring->success reduce_temp Action: Reduce Temperature & Consider Slower Addition decomposition->reduce_temp Yes decomposition->success No reduce_temp->success

Caption: Troubleshooting workflow for Ullmann reactions.

ExperimentalWorkflow start Start: Assess Thermal Stability of New Compound tga_analysis Perform TGA Analysis start->tga_analysis dsc_analysis Perform DSC Analysis start->dsc_analysis tga_data Determine Onset of Decomposition Temperature tga_analysis->tga_data dsc_data Identify Melting Point & Exothermic Events dsc_analysis->dsc_data evaluate Evaluate Thermal Hazard tga_data->evaluate dsc_data->evaluate safe_conditions Define Safe Operating Temperature Range evaluate->safe_conditions No Significant Exotherm redesign Redesign Synthesis or Implement Controls evaluate->redesign Significant Exotherm Detected proceed Proceed with Reaction Scale-up with Caution safe_conditions->proceed

Caption: Experimental workflow for thermal hazard assessment.

References

Technical Support Center: Synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 1,4-Dibromo-2-(3-bromophenoxy)benzene synthesis, a reaction typically carried out via an Ullmann condensation. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of the Ullmann condensation for synthesizing this compound.

Issue Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of copper salts. - Presence of unreacted phenoxide. - High pH of the aqueous layer.- Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase. - If the emulsion persists, filter the entire mixture through a pad of Celite®. - Acidify the aqueous layer slightly with dilute HCl to neutralize any remaining base. - Reduce the agitation intensity during extraction; gentle inversions are often sufficient.
Incomplete Removal of Copper Catalyst - Inefficient quenching of the reaction. - Precipitation of insoluble copper species.- After the initial aqueous quench, wash the organic layer with a 10% aqueous ammonia solution or a saturated solution of ammonium chloride to complex with residual copper ions. - Multiple washes may be necessary until the aqueous layer is colorless. - Filtration of the crude organic solution before aqueous work-up can remove heterogeneous copper particles.
Low Product Yield After Purification - Incomplete reaction. - Product loss during aqueous extraction. - Suboptimal column chromatography conditions.- Ensure complete consumption of starting materials by TLC or GC-MS before quenching the reaction. - Minimize the number of aqueous washes, and back-extract the combined aqueous layers with a fresh portion of the organic solvent. - Optimize the solvent system for column chromatography using TLC to ensure good separation of the product from impurities. A non-polar eluent system, such as hexane or a hexane/dichloromethane mixture, is typically effective.[1]
Presence of Side Products - Homocoupling of the aryl bromides. - Debromination of starting materials or product. - Thermal decomposition at high reaction temperatures.- Optimize the reaction temperature and time to favor the desired cross-coupling reaction. - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to minimize side reactions. - Purification by column chromatography is crucial for separating these impurities.[2] Careful fraction collection is key.
Product is an Oil Instead of a Solid - Presence of residual solvent. - Contamination with impurities that lower the melting point.- Ensure the purified product is thoroughly dried under high vacuum to remove all traces of solvent. - Re-purify the product by column chromatography or recrystallization if impurities are suspected based on analytical data (e.g., NMR, GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the synthesis of this compound?

A1: A general work-up procedure involves cooling the reaction mixture to room temperature, followed by quenching with an aqueous solution. The mixture is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed sequentially with water, an aqueous solution to remove the copper catalyst (e.g., 10% ammonia or saturated ammonium chloride), and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Q2: How can I effectively remove the copper catalyst from my organic product?

A2: The most common method is to wash the organic extract with an aqueous solution of a complexing agent. Aqueous ammonia or saturated ammonium chloride are effective as they form water-soluble copper-amine complexes that are easily separated into the aqueous layer. Several washes may be required.

Q3: My product appears as a dark oil after solvent evaporation. What should I do?

A3: A dark coloration often indicates the presence of residual copper species or polymeric byproducts. Purification by column chromatography using an appropriate solvent system (e.g., starting with pure hexane and gradually increasing polarity with dichloromethane or ethyl acetate) is usually effective in isolating the pure, often colorless or pale yellow, product.

Q4: What are the expected side products in this reaction?

A4: Potential side products include the homocoupling products of the starting aryl bromides (e.g., 2,2',5,5'-tetrabromobiphenyl and 3,3'-dibromobiphenyl) and products resulting from debromination. The formation of these byproducts is influenced by reaction conditions such as temperature and catalyst activity.

Q5: What analytical techniques are recommended to confirm the purity of the final product?

A5: The purity of this compound should be assessed using a combination of techniques. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. GC-MS can be used to determine the presence of any volatile impurities and confirm the molecular weight. The melting point of the purified solid can also be a good indicator of purity.

Experimental Protocol: Work-up and Purification

The following is a generalized experimental protocol for the work-up and purification of this compound from a typical Ullmann condensation reaction mixture.

  • Quenching: After the reaction is deemed complete, allow the reaction vessel to cool to room temperature. Dilute the reaction mixture with an appropriate organic solvent such as dichloromethane or ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 10% aqueous solution of ammonium chloride or ammonia. Shake gently to avoid emulsion formation. Separate the layers and repeat the wash until the aqueous layer is colorless.

  • Extraction: Wash the organic layer with water, followed by a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system is a gradient of hexane and dichloromethane.

Quantitative Data Summary

The following table summarizes typical (though hypothetical, based on similar reactions) quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions.

Parameter Value Notes
Typical Yield (Crude) 75-90%Based on the limiting reagent.
Typical Yield (Purified) 60-80%After column chromatography.
Purity (Crude) 80-90%As determined by GC-MS or ¹H NMR.
Purity (Purified) >98%As determined by GC-MS or ¹H NMR.
Physical Appearance Colorless to pale yellow solidAfter purification.
Molecular Weight 406.9 g/mol [3]

Visualizations

Experimental Workflow

Workup_Procedure Start Reaction Mixture Quench Quench with Aqueous Solution Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Cu Wash with NH4Cl(aq) / NH3(aq) to Remove Copper Extract->Wash_Cu Wash_H2O Wash with Water Wash_Cu->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate Crude Crude Product Evaporate->Crude Purify Column Chromatography Crude->Purify Pure Pure Product (this compound) Purify->Pure

Caption: Workflow for the work-up and purification of this compound.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic Problem Problem Encountered During Work-up Emulsion Persistent Emulsion Problem->Emulsion Copper_Contamination Copper Contamination Problem->Copper_Contamination Low_Yield Low Yield Problem->Low_Yield Solution_Emulsion Add Brine / Filter through Celite Emulsion->Solution_Emulsion Solution_Copper Wash with NH4Cl(aq) / NH3(aq) Copper_Contamination->Solution_Copper Solution_Yield Optimize Chromatography / Back-extract Aqueous Layers Low_Yield->Solution_Yield

Caption: Troubleshooting logic for common work-up issues.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-Dibromo-2-(3-bromophenoxy)benzene against the experimental spectra of structurally related compounds. Due to the absence of a publicly available experimental spectrum for this compound, this guide utilizes predictive data based on established principles of NMR spectroscopy and substituent effects on aromatic systems. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similar chemical entities.

Predicted and Experimental ¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for selected alternative compounds: 1,4-Dibromobenzene and Diphenyl Ether. These alternatives represent the core structural fragments of the target molecule and provide a basis for understanding the influence of substituents on the chemical shifts of the aromatic protons.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)Predicted/Observed MultiplicityPredicted/Observed Coupling Constant (J, Hz)
This compound (Predicted) H-3~ 7.65Doublet (d)~ 2.5
H-5~ 7.45Doublet of Doublets (dd)~ 8.5, 2.5
H-6~ 6.90Doublet (d)~ 8.5
H-2'~ 7.20Triplet (t)~ 2.0
H-4'~ 7.15Triplet (t)~ 8.0
H-5'~ 7.35Doublet of Doublets (dd)~ 8.0, 2.0
H-6'~ 6.95Doublet of Doublets (dd)~ 8.0, 2.0
1,4-Dibromobenzene (Experimental) H-A, H-B, H-C, H-D7.29[1]Singlet (s)N/A
Diphenyl Ether (Experimental) H-2, H-6, H-2', H-6'7.36[2]Multiplet (m)N/A
H-4, H-4'7.09[2]Multiplet (m)N/A
H-3, H-5, H-3', H-5'7.04[2]Multiplet (m)N/A

Experimental Protocol: ¹H NMR Spectroscopy of Small Organic Molecules

The following is a general protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[3] The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm as a reference.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[1][4]

  • The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

  • The sample is shimmed to optimize the homogeneity of the magnetic field, which improves the resolution and shape of the NMR signals.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key acquisition parameters to be set include:

    • Spectral Width: Typically -2 to 12 ppm for a broad view of proton signals in organic molecules.

    • Number of Scans: Ranges from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses to allow for the full relaxation of the protons, ensuring accurate integration.

    • Pulse Width: Calibrated to a 90° pulse angle for maximum signal intensity in a single scan.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the positive absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The peaks are integrated to determine the relative ratios of the different types of protons in the molecule.

Logical Relationships in the ¹H NMR Spectrum

The following diagram illustrates the structure of this compound and the labeling of the chemically non-equivalent protons, corresponding to the predicted signals in the NMR spectrum.

Caption: Structure of this compound with proton assignments.

References

Mass Spectrometry of 1,4-Dibromo-2-(3-bromophenoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1,4-Dibromo-2-(3-bromophenoxy)benzene, a polybrominated diphenyl ether (PBDE). Due to the limited availability of a public mass spectrum for this specific compound, this guide leverages data from structurally similar compounds and established fragmentation patterns for PBDEs to provide a robust analytical framework. The guide is intended to aid researchers in the identification, characterization, and quantification of this and related compounds.

Comparison of Mass Spectrometric Data

The primary method for analyzing polybrominated diphenyl ethers is Gas Chromatography-Mass Spectrometry (GC-MS), typically employing Electron Impact (EI) ionization. The fragmentation patterns of PBDEs are well-characterized and are primarily dictated by the number and position of the bromine atoms.

Based on the analysis of various tribrominated diphenyl ethers, a predicted fragmentation pattern for this compound under EI-MS is presented below, alongside comparative data for a related isomer, 4,4'-Dibromodiphenyl ether.

Table 1: Comparison of Predicted and Experimental Mass Spectrometry Data (EI)

IonPredicted m/z for this compoundExperimental m/z for 4,4'-Dibromodiphenyl EtherPredicted Relative AbundanceFragmentation Pathway
[M]⁺404/406/408/410326/328/330ModerateMolecular Ion
[M-Br]⁺325/327/329247/249LowLoss of one bromine atom
[M-2Br]⁺246/248168HighLoss of two bromine atoms
[M-3Br]⁺167-ModerateLoss of all three bromine atoms
[C₆H₄BrO]⁺171/173-ModerateCleavage of the ether bond
[C₆H₃Br₂]⁺233/235/237-ModerateFragment from the dibrominated ring
[C₆H₅O]⁺9393LowPhenoxy fragment
[C₆H₄Br]⁺155/157155/157ModerateBromophenyl fragment
[C₆H₅]⁺7777ModeratePhenyl fragment

Note: The presence of multiple peaks for bromine-containing fragments is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization. This protocol is based on established methods for the analysis of polybrominated diphenyl ethers.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of the analyte in a suitable solvent such as isooctane or toluene at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Matrix Samples (e.g., soil, sediment):

    • Perform a Soxhlet or pressurized liquid extraction with a suitable solvent mixture (e.g., hexane/dichloromethane).

    • The extract may require cleanup to remove interfering co-extractives. Common cleanup techniques include gel permeation chromatography (GPC) and silica gel or Florisil column chromatography.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A high-resolution capillary gas chromatograph.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 280-300°C

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 min.

    • Ramp: 10°C/min to 300°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight mass spectrometer.

  • Ionization Mode: Electron Impact (EI).

  • Ion Source Temperature: 230-250°C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

  • Data Acquisition: Full scan mode for identification of unknowns and selected ion monitoring (SIM) for quantification of target analytes.

Visualizations

Predicted Fragmentation Pathway of this compound

fragmentation_pathway M [M]⁺ m/z 404/406/408/410 This compound M_minus_Br [M-Br]⁺ m/z 325/327/329 M->M_minus_Br -Br C6H4BrO [C₆H₄BrO]⁺ m/z 171/173 M->C6H4BrO Ether Cleavage C6H3Br2 [C₆H₃Br₂]⁺ m/z 233/235/237 M->C6H3Br2 Ether Cleavage M_minus_2Br [M-2Br]⁺ m/z 246/248 M_minus_Br->M_minus_2Br -Br M_minus_3Br [M-3Br]⁺ m/z 167 M_minus_2Br->M_minus_3Br -Br

Caption: Predicted Electron Impact (EI) fragmentation pathway for this compound.

General Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction (Soxhlet or PLE) Sample->Extraction Cleanup Cleanup (GPC, Silica, etc.) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification

A Comparative Guide to the FTIR Spectroscopy of 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1,4-Dibromo-2-(3-bromophenoxy)benzene. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected vibrational modes of the title compound by comparing it with the known spectra of structurally related molecules: diphenyl ether, bromobenzene, and 1,4-dibromobenzene. The guide also includes a standard experimental protocol for acquiring FTIR data for solid organic compounds.

Predicted FTIR Spectral Analysis of this compound

The FTIR spectrum of this compound is predicted to exhibit a combination of vibrational modes characteristic of its constituent functional groups: a diaryl ether linkage, and substituted benzene rings. The presence of bromine atoms, the substitution patterns on the aromatic rings, and the ether bridge will all influence the final spectrum.

Key expected spectral regions and their corresponding vibrational modes include:

  • Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the benzene rings are anticipated in the 3100-3000 cm⁻¹ region.[1] The specific substitution pattern will influence the exact position and number of these peaks.

  • Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the aromatic rings typically gives rise to a series of sharp absorptions in the 1600-1400 cm⁻¹ range.[1]

  • C-O-C Ether Stretching: The characteristic asymmetric and symmetric stretching of the diaryl ether linkage is expected to produce strong absorption bands in the 1300-1000 cm⁻¹ region.

  • C-Br Stretching: The carbon-bromine stretching vibrations will appear in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.[2] The presence of multiple bromine atoms will likely result in complex absorption patterns in this region.

  • Out-of-Plane C-H Bending (Wagging): The substitution pattern on the benzene rings will be reflected in the out-of-plane C-H bending vibrations, which are typically observed between 900 and 650 cm⁻¹. These bands can be highly characteristic of the substitution pattern.

Comparative Spectral Data

To provide a robust prediction for the FTIR spectrum of this compound, the following table summarizes the key vibrational modes of its structural analogues.

Functional Group Vibrational Mode Diphenyl Ether (cm⁻¹) Bromobenzene (cm⁻¹) 1,4-Dibromobenzene (cm⁻¹) Predicted Range for this compound (cm⁻¹)
Aromatic C-HStretching3100-30003100-3000[1][2]3100-30003100-3000
Aromatic C=CRing Stretching1600-1450[3]1580-1450[2]1570-1470[4]1600-1450
C-O-CAsymmetric Stretch~1240--~1250-1230
C-O-CSymmetric Stretch~1160--~1170-1150
C-HIn-plane Bending1200-10001200-10001200-10001200-1000
C-HOut-of-plane Bending900-700750-700[2]850-800[4]900-700
C-BrStretching-~680[2]~650-500~700-500

Note: The predicted ranges for this compound are estimations based on the analysis of its structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A standard method for obtaining the FTIR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR)-FTIR. This technique is favored for its minimal sample preparation and high-quality results.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a crystal (e.g., diamond or germanium)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for a strong signal.

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue to remove all traces of the sample before the next measurement.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound, highlighting its key functional components.

molecular_structure cluster_ring1 1,4-Dibromobenzene moiety cluster_ring2 3-Bromophenoxy moiety C1 C C2 C C1->C2 Br1 Br C1->Br1 C3 C C2->C3 O O C2->O C4 C C3->C4 C5 C C4->C5 Br2 Br C4->Br2 C6 C C5->C6 C6->C1 C7 C O->C7 ether linkage C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 Br3 Br C9->Br3 C11 C C10->C11 C12 C C11->C12 C12->C7

Caption: Molecular structure of this compound.

References

A Comparative Guide to the X-ray Crystallography of 1,4-Dibromo-2-(phenoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data of 1,4-dibromo-2-(phenoxy)benzene derivatives. While the specific crystal structure of 1,4-Dibromo-2-(3-bromophenoxy)benzene is not publicly available, this guide leverages detailed crystallographic data from closely related compounds to offer insights into their molecular conformations, crystal packing, and intermolecular interactions. The data presented herein is crucial for understanding the structure-property relationships in this class of compounds, which is of significant interest in materials science and drug discovery.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for two derivatives of 1,4-dibromobenzene: 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene (1 ) and 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene (2 ). These compounds provide a basis for understanding how variations in the phenoxy substituent can influence the solid-state architecture.

Table 1: Crystal Data and Structure Refinement for 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives

Parameter1,4-dibromo-2,5-bis(2-phenylethoxy)benzene (1)1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene (2)
Empirical FormulaC₂₂H₂₀Br₂O₂C₂₄H₂₄Br₂O₂
Formula Weight476.20504.25
Temperature (K)200150
Wavelength (Å)1.54178 (Cu Kα)1.54178 (Cu Kα)
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
Unit Cell Dimensions
a (Å)8.2806(13)9.9626(4)
b (Å)10.6327(16)10.2503(4)
c (Å)22.885(4)17.6464(7)
α (°)91.027(14)82.754(3)
β (°)91.663(14)77.201(3)
γ (°)89.806(13)67.946(3)
Volume (ų)2013.7(6)1626.85(12)
Z43
Calculated Density (Mg/m³)1.5711.544
Absorption Coefficient (mm⁻¹)5.5865.137
F(000)952762
Data Collection & Refinement
Theta range for data collection (°)3.87 to 66.504.63 to 66.50
Reflections collected1438710984
Independent reflections6903 [R(int) = 0.0455]5427 [R(int) = 0.0334]
Goodness-of-fit on F²1.0431.047
Final R indices [I>2sigma(I)]R1 = 0.0510, wR2 = 0.1360R1 = 0.0379, wR2 = 0.0964
R indices (all data)R1 = 0.0549, wR2 = 0.1404R1 = 0.0396, wR2 = 0.0981

Table 2: Selected Bond Lengths (Å) and Angles (°) for Compound 1

BondLength (Å)AngleDegrees (°)
Br(1)-C(1)1.898(4)C(2)-C(1)-Br(1)118.8(3)
C(1)-C(2)1.388(5)C(6)-C(1)-Br(1)119.5(3)
C(2)-O(1)1.372(4)C(1)-C(2)-O(1)123.4(3)
O(1)-C(7)1.438(4)C(3)-C(2)-O(1)115.3(3)
C(7)-C(8)1.503(5)C(2)-O(1)-C(7)118.1(3)
C(8)-C(9)1.507(5)O(1)-C(7)-C(8)107.5(3)

Table 3: Selected Bond Lengths (Å) and Angles (°) for Compound 2

BondLength (Å)AngleDegrees (°)
Br(1)-C(1)1.900(3)C(2)-C(1)-Br(1)119.1(2)
C(1)-C(6)1.391(4)C(5)-C(1)-Br(1)119.2(2)
C(2)-O(1)1.371(3)C(1)-C(2)-O(1)123.3(2)
O(1)-C(7)1.439(3)C(3)-C(2)-O(1)115.4(2)
C(7)-C(8)1.516(4)C(2)-O(1)-C(7)117.8(2)
C(8)-C(9)1.519(4)O(1)-C(7)-C(8)107.5(2)

Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction analysis based on the methodologies reported for the comparative compounds.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., chloroform/methanol).

2. Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. The diffractometer is equipped with a radiation source, typically Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å). Data is collected using a series of ω and φ scans to cover a significant portion of the reciprocal space.

3. Data Reduction and Structure Solution: The collected diffraction data is processed to correct for various factors, including Lorentz and polarization effects. An absorption correction is applied to account for the absorption of X-rays by the crystal. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

4. Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final refinement includes the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Caption: A flowchart illustrating the major steps involved in determining the crystal structure of a small molecule via X-ray crystallography.

Comparative Analysis of Crystal Structures

The crystallographic data reveals that both comparative compounds crystallize in the triclinic space group P-1, a common space group for organic molecules. The unit cell dimensions are influenced by the length of the alkoxy chains. Compound 2 , with its longer propoxy chains, exhibits a larger unit cell volume compared to compound 1 .

A key differentiator in the crystal packing of these derivatives is the nature of the intermolecular interactions. In compound 1 , the dominant interactions are of the C-H···π and Br···π type. In contrast, the crystal packing of compound 2 is governed by a combination of C-H···Br hydrogen bonds and Br···Br halogen bonding interactions. This highlights how a subtle change in the substituent can lead to a significantly different supramolecular assembly.

The conformation of the phenylalkoxy side chains also plays a crucial role in the overall molecular packing. In both structures, these chains adopt a staggered conformation, which minimizes steric hindrance.

Alternative Structural Determination Methods

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques can provide valuable structural information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and local environment of atoms in a molecule in solution. 2D NMR techniques like NOESY can provide insights into through-space proximities, which can help in conformational analysis.

  • Powder X-ray Diffraction (PXRD): Used to analyze the bulk purity of a crystalline sample and can be used for phase identification. While it does not provide the detailed atomic coordinates of a single crystal study, it is a powerful tool for studying polymorphism.

  • Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the stable conformations of molecules and to calculate various spectroscopic properties, which can then be compared with experimental data.

A Comparative Guide to the Analytical Characterization of 1,4-Dibromo-2-(3-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 1,4-Dibromo-2-(3-bromophenoxy)benzene, a member of the polybrominated diphenyl ether (PBDE) class of compounds. The methodologies and expected data presented herein are based on established analytical practices for structurally related brominated aromatic ethers.

Chromatographic Techniques: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are primary techniques for separating and identifying this compound from complex mixtures and assessing its purity.

Comparison of Chromatographic Techniques

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Typical Stationary Phase Non-polar (e.g., TG-5HT, HP-5 ms) or medium-polarity columns.[1]Reversed-phase (e.g., C18, Phenyl) columns.[2][3]
Typical Mobile Phase Inert carrier gas (e.g., Helium).[1]Gradient or isocratic mixture of organic solvents (e.g., acetonitrile, methanol) and water.
Detection Mass Spectrometry (MS), Electron Capture Detector (ECD).UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[4]
Advantages High resolution, excellent sensitivity with MS detection, well-established for PBDEs.[1]Suitable for less volatile or thermally labile compounds, non-destructive.
Disadvantages Potential for thermal degradation of higher brominated congeners.[5]Can have lower resolution than capillary GC for complex mixtures.

Experimental Protocols

GC-MS Protocol for this compound Analysis [1]

  • Sample Preparation: Dissolve a known quantity of the compound in a suitable solvent like isooctane or toluene.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Q-Orbitrap GC-MS).

  • GC Column: Use a fused-silica capillary column suitable for PBDE analysis, such as a TG-5HT (15 m x 0.25 mm I.D., 0.1 µm film thickness).[1]

  • Injection: Inject 1-2 µL of the sample into the GC inlet, typically in splitless mode to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 320°C at a rate of 15°C/minute.

    • Hold at 320°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

    • Data Acquisition: Full scan mode to obtain the mass spectrum.

HPLC-PDA Protocol for this compound Analysis [4]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Instrumentation: An HPLC system with a photodiode array (PDA) detector.

  • HPLC Column: A reversed-phase column such as a Hypersil GOLD Phenyl (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 230 nm.[2]

  • Analysis: The retention time and UV spectrum are used for identification, while the peak area provides quantitative information.

Spectroscopic Techniques

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For brominated compounds, the characteristic isotopic pattern of bromine is a key diagnostic feature.

Expected Mass Spectrometry Data

FeatureExpected Value for C₁₂H₇Br₃O
Molecular Formula C₁₂H₇Br₃O
Nominal Mass 404 g/mol
Monoisotopic Mass 403.8047 g/mol [6]
Isotopic Pattern A characteristic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: The sample can be introduced via a direct insertion probe or as the eluent from a GC column.

  • Ionization: The sample is bombarded with electrons (typically at 70 eV) to form molecular ions and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm) RangeMultiplicity
¹H NMR 6.8 - 7.8Doublets, Triplets, Doublet of Doublets
¹³C NMR 110 - 160Singlets

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific electronic effects of the substituents.

Experimental Protocol for NMR Spectroscopy [7][8]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Thermal Analysis: TGA and DSC

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, decomposition profile, and melting point of the compound.

Information from Thermal Analysis

TechniqueInformation Provided
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, presence of residual solvent or water.
Differential Scanning Calorimetry (DSC) Melting point, purity (by melting point depression), phase transitions.

Experimental Protocol for TGA/DSC

  • Sample Preparation: Place a small amount of the sample (2-5 mg) in an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • Instrumentation: A TGA or DSC instrument.

  • TGA Method:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • Monitor the change in mass as a function of temperature.

  • DSC Method:

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) and measure the heat flow to or from the sample relative to a reference.

    • The melting point is determined from the peak of the endothermic transition.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[9][10]

Data from X-ray Crystallography [11]

ParameterExample Data for a Related Compound (C₁₈H₂₈Br₂O₂)[11]
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 6.9638 Å, b = 8.2581 Å, c = 9.7321 Å, α = 107.012°, β = 106.981°, γ = 99.193°
Molecular Structure Precise 3D coordinates of all atoms.
Intermolecular Interactions Can reveal interactions like Br···Br contacts.[11]

Experimental Protocol for X-ray Crystallography [10]

  • Crystal Growth: Grow single crystals of the compound, suitable for diffraction, by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.

Visualization of Analytical Workflows

G General Workflow for Characterization of this compound cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis & Purification Chromatography Chromatography (GC-MS, HPLC) Synthesis->Chromatography Spectroscopy Spectroscopy (NMR, MS) Synthesis->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Synthesis->Thermal Xray X-ray Crystallography (if crystalline) Synthesis->Xray Purity Purity Assessment Chromatography->Purity Spectroscopy->Purity Structure Structural Elucidation Spectroscopy->Structure Properties Physicochemical Properties Thermal->Properties Xray->Structure G Logical Relationships of Analytical Techniques cluster_info Information Obtained cluster_tech Analytical Techniques Molecule This compound GC_HPLC GC / HPLC Molecule->GC_HPLC MS Mass Spectrometry Molecule->MS NMR NMR Spectroscopy Molecule->NMR TGA_DSC TGA / DSC Molecule->TGA_DSC Xray X-ray Crystallography Molecule->Xray Purity Purity Identity Molecular Weight & Formula Connectivity 2D Structure & Connectivity Stability Thermal Stability & Melting Point Conformation 3D Structure & Packing GC_HPLC->Purity MS->Identity MS->Connectivity NMR->Connectivity TGA_DSC->Stability Xray->Conformation

References

Purity Assessment of 1,4-Dibromo-2-(3-bromophenoxy)benzene: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1,4-Dibromo-2-(3-bromophenoxy)benzene. While specific experimental data for this compound is limited, this guide extrapolates from established methodologies for the analysis of structurally related Polybrominated Diphenyl Ethers (PBDEs) to offer a practical framework for researchers.

Executive Summary

The purity of this compound, a polybrominated diaryl ether, is critical for its application in research and development. Both HPLC and GC-MS are powerful analytical techniques suitable for this purpose, each with distinct advantages and limitations. HPLC offers a versatile and non-destructive method, particularly for less volatile compounds, while GC-MS provides high sensitivity and structural information, especially for volatile and semi-volatile analytes. The choice of method will depend on the specific requirements of the analysis, including the need for quantitation, impurity identification, and sample throughput.

High-Performance Liquid Chromatography (HPLC) Purity Assessment

HPLC is a robust technique for separating and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is proposed.

Experimental Protocol: Proposed HPLC Method

A reversed-phase HPLC method is a suitable approach for the purity analysis of this compound. The following protocol is a general guideline and may require optimization.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at a wavelength of approximately 230 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Expected HPLC Purity Data

The purity of the sample can be calculated from the resulting chromatogram by determining the peak area of the main component relative to the total peak area.

Sample IDRetention Time (min)Peak Area% Area (Purity)
Main Component12.5450000099.5%
Impurity 18.2150000.33%
Impurity 210.175000.17%

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like PBDEs.

Experimental Protocol: Typical GC-MS Method

The following protocol outlines a typical GC-MS method for the analysis of brominated diphenyl ethers.

ParameterRecommended Condition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-600 amu
Data Presentation: Expected GC-MS Purity Data

GC-MS data allows for both quantification and identification of impurities based on their mass spectra.

ComponentRetention Time (min)Key Mass Fragments (m/z)% Area (Purity/Impurity Level)
This compound18.2406, 327, 24899.4%
Monobromophenoxy-dibromobenzene isomer17.9406, 327, 2480.3%
Dibromobenzene7.5236, 157, 780.1%
Tribromophenol15.1330, 251, 1720.2%

Method Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile or semi-volatile compounds that are thermally stable.[2][3]
Sensitivity Generally lower than GC-MS, but can be enhanced with sensitive detectors (e.g., MS).[1]High sensitivity, especially in selected ion monitoring (SIM) mode.
Identification Primarily based on retention time, co-injection with standards needed for confirmation. UV spectra can provide some information.Provides structural information through mass fragmentation patterns, enabling positive identification of unknowns.
Quantification Excellent for quantitative analysis with high precision and accuracy.[4]Good for quantification, but may require internal standards for best accuracy.
Sample Preparation Generally simpler, often involving dissolution and filtration.[5]May require derivatization for non-volatile compounds, and is more sensitive to matrix effects.
Cost & Complexity Lower initial instrument cost, but solvent purchase and disposal can be a significant running cost.[1]Higher initial instrument cost and requires more specialized maintenance.[6]

Potential Impurities in this compound Synthesis

The synthesis of diaryl ethers, such as this compound, can result in several types of impurities.[3][7] These can arise from starting materials, side reactions, or degradation.

  • Isomeric Impurities: Different positional isomers of the tribrominated diphenyl ether can be formed during the synthesis.

  • Under- or Over-brominated Species: Molecules with fewer or more than three bromine atoms may be present.

  • Starting Material Residues: Unreacted starting materials such as dibromobenzene and bromophenol may remain.

  • By-products of Side Reactions: Homocoupling of phenols or aryl halides can lead to the formation of dibromophenols or tetrabromobiphenyls.

  • Degradation Products: Photodegradation can lead to the formation of bromophenols.[8]

Visualizations

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Filter through 0.45 µm filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 230 nm E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: Workflow for HPLC purity assessment of this compound.

Comparison of HPLC and GC-MS for Purity Assessment

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS HPLC_Principle Liquid-Solid Partitioning HPLC_Adv Advantages: - Non-destructive - Good for non-volatile compounds - Excellent quantitation HPLC_Principle->HPLC_Adv HPLC_Disadv Disadvantages: - Lower sensitivity than GC-MS - Limited structural information HPLC_Principle->HPLC_Disadv GCMS_Principle Gas-Solid Partitioning & Mass Detection GCMS_Adv Advantages: - High sensitivity - Provides structural information - Good for volatile compounds GCMS_Principle->GCMS_Adv GCMS_Disadv Disadvantages: - Requires volatile & thermally stable compounds - Can be destructive GCMS_Principle->GCMS_Disadv Analyte This compound Analyte->HPLC_Principle Analyte->GCMS_Principle

Caption: Comparison of HPLC and GC-MS for the analysis of this compound.

References

A Comparative Analysis of 1,4-Dibromo-2-(3-bromophenoxy)benzene and Other Leading Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate flame retardants is a critical consideration in material science and safety engineering. This guide provides an objective comparison of the performance of 1,4-Dibromo-2-(3-bromophenoxy)benzene with other widely used brominated flame retardants: Decabromodiphenyl ether (DecaBDE), Tetrabromobisphenol A (TBBPA), and Hexabromocyclododecane (HBCDD). This comparison is based on available experimental data for key performance indicators such as thermal stability and flame retardancy effectiveness.

Performance Data Summary

The following tables summarize the key performance data for DecaBDE, TBBPA, and HBCDD. This data is crucial for understanding their effectiveness in various polymer systems.

Table 1: Comparison of Flame Retardant Properties

Flame RetardantPolymer MatrixLOI (%)UL-94 Rating
Decabromodiphenyl ether (DecaBDE)Polyester24.0 (with 6% Antimony Trioxide)V-0
Tetrabromobisphenol A (TBBPA)Epoxy (FR-4)Not specifiedV-0, V-1
Hexabromocyclododecane (HBCDD)High Impact Polystyrene (HIPS)Not specifiedV-2

Table 2: Thermal Stability Data (from Thermogravimetric Analysis - TGA)

Flame RetardantOnset of Decomposition (Tonset) in N2Peak Decomposition Temperature in N2Notes
Decabromodiphenyl ether (DecaBDE)~340°C~428°C[1]Decomposition occurs in a single step.[2]
Tetrabromobisphenol A (TBBPA)~230°CMain degradation: 275-345°C[3]Decomposition occurs in two main stages.[3]
Hexabromocyclododecane (HBCDD)~220°C-Thermal rearrangement occurs at 160-200°C.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Limiting Oxygen Index (LOI) Test

The LOI test is performed according to ASTM D2863 . This test method determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A small, vertically oriented test specimen is ignited from the top.

  • The specimen is placed in a transparent chimney through which a controlled mixture of oxygen and nitrogen flows.

  • The oxygen concentration is systematically varied until the minimum level that sustains candle-like burning for a specified duration or extent of burning is determined.

  • The LOI is expressed as the volume percentage of oxygen.

UL 94 Vertical Burn Test

The UL 94 vertical burn test is a widely used standard for assessing the flammability of plastic materials.

Methodology:

  • A rectangular test specimen is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds, and the duration of flaming and glowing is recorded.

  • Observations of dripping and ignition of a cotton pad placed below the specimen are also noted.

  • Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite the cotton.

Thermogravimetric Analysis (TGA)

TGA is used to characterize the thermal stability and decomposition of materials.

Methodology:

  • A small sample of the material is placed in a tared TGA pan.

  • The sample is heated at a constant rate in a controlled atmosphere (typically nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature, providing information on the onset of decomposition, decomposition temperatures, and the amount of residue.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in flame retardant testing and action, the following diagrams are provided.

G cluster_LOI Limiting Oxygen Index (LOI) Test Workflow A Prepare Vertical Specimen B Place in Chimney A->B C Introduce O2/N2 Mixture B->C D Ignite Top of Specimen C->D E Observe Burning Behavior D->E F Adjust O2 Concentration E->F G Determine Minimum O2 for Sustained Combustion F->G

Caption: Workflow for the Limiting Oxygen Index (LOI) test.

G cluster_UL94 UL 94 Vertical Burn Test Procedure A Mount Specimen Vertically B Apply Flame (10s) A->B C Record Flaming Time (t1) B->C D Re-apply Flame (10s) C->D After flaming ceases E Record Flaming (t2) & Glowing (t3) Times D->E F Observe Dripping & Cotton Ignition E->F G Classify (V-0, V-1, V-2) F->G

Caption: Procedure for the UL 94 Vertical Burn Test.

G cluster_TGA Thermogravimetric Analysis (TGA) Workflow A Place Sample in TGA B Heat at Constant Rate A->B C Monitor Weight Change B->C D Generate TGA Curve (Weight % vs. Temp) C->D E Determine Decomposition Temperatures D->E

Caption: Workflow for Thermogravimetric Analysis (TGA).

G cluster_Mechanism General Mechanism of Brominated Flame Retardants (Gas Phase) Heat Heat Polymer Polymer Heat->Polymer initiates decomposition Combustible Gases Combustible Gases Polymer->Combustible Gases Flame Flame Combustible Gases->Flame fuel Less Reactive Radicals Less Reactive Radicals Flame->Less Reactive Radicals produces Bromine Radicals (Br•) Bromine Radicals (Br•) Bromine Radicals (Br•)->Flame interrupts chain reaction Brominated FR Brominated FR Brominated FR->Bromine Radicals (Br•) releases upon heating

References

Comparative Spectroscopic Analysis of 1,4-Dibromo-2-(3-bromophenoxy)benzene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the predicted spectroscopic data for 1,4-Dibromo-2-(3-bromophenoxy)benzene and its structural analogs. Due to the absence of publicly available experimental spectra for this compound, this document serves as a reference for researchers, scientists, and drug development professionals by providing predicted spectroscopic characteristics based on established principles and data from similar brominated aromatic compounds. The guide includes detailed experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. For comparative purposes, available data for structurally related compounds are also included. Predictions are based on the principles of additivity of substituent effects on chemical shifts and known spectral characteristics of aromatic ethers and brominated benzenes.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm) and Multiplicity
This compoundRing A (1,4-Dibromo-2-phenoxy moiety): H-3: ~7.2-7.4 (d, J ≈ 8.5 Hz) H-5: ~7.0-7.2 (dd, J ≈ 8.5, 2.5 Hz) H-6: ~6.8-7.0 (d, J ≈ 2.5 Hz)Ring B (3-bromophenoxy moiety): H-2': ~7.1-7.3 (t, J ≈ 2.0 Hz) H-4': ~6.9-7.1 (ddd, J ≈ 8.0, 2.0, 1.0 Hz) H-5': ~7.2-7.4 (t, J ≈ 8.0 Hz) H-6': ~6.8-7.0 (ddd, J ≈ 8.0, 2.0, 1.0 Hz)
1,4-Dibromobenzene[1][2]~7.38 (s)
Bromobenzene~7.25-7.55 (m)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm)
This compoundRing A (1,4-Dibromo-2-phenoxy moiety): C-1: ~118-122 (C-Br) C-2: ~150-155 (C-O) C-3: ~130-135 (C-H) C-4: ~115-120 (C-Br) C-5: ~125-130 (C-H) C-6: ~118-122 (C-H)Ring B (3-bromophenoxy moiety): C-1': ~155-160 (C-O) C-2': ~115-120 (C-H) C-3': ~120-125 (C-Br) C-4': ~125-130 (C-H) C-5': ~130-135 (C-H) C-6': ~120-125 (C-H)
1,4-Dibromobenzene[2]~122.8 (C-Br), 132.5 (C-H)
Bromobenzene~122.6 (C-Br), 127.4, 130.2, 131.7 (C-H)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

CompoundPredicted Key Fragments (m/z) and Features
This compoundMolecular Ion (M⁺): A characteristic isotopic cluster for three bromine atoms around m/z 404, 406, 408, 410.Major Fragments: Loss of Br (m/z ~325, 327, 329), loss of C₆H₄BrO (m/z ~155, 157), and fragments corresponding to the brominated benzene and phenoxy rings.

Table 4: Predicted Infrared (IR) Spectroscopy Data

CompoundPredicted Key Absorption Bands (cm⁻¹)
This compound~3100-3000: Aromatic C-H stretch.~1580-1450: Aromatic C=C ring stretching.~1250-1200: Aryl-O-Aryl asymmetric stretch.~1100-1000: C-Br stretch.~900-675: C-H out-of-plane bending, characteristic of the substitution pattern.
Aromatic Ethers~1250-1200: Strong, characteristic Aryl-O-Aryl stretch.[3]
Brominated Benzenes~1100-1000: C-Br stretch.[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC) for separation and purification before ionization.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of 50-500 amu.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a KBr plate or by dissolving in a suitable solvent (e.g., CCl₄) for solution-phase analysis.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum for characteristic absorption bands.

Logical Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the spectroscopic characterization and identification of a newly synthesized compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms Analyze purified sample ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Elucidate Connectivity purification->nmr interpretation Integrate All Spectroscopic Data ms->interpretation ir->interpretation nmr->interpretation structure Propose Chemical Structure interpretation->structure

Caption: Workflow for Spectroscopic Identification.

Conclusion

This guide provides a foundational spectroscopic profile for this compound through predictive analysis and comparison with related compounds. The detailed experimental protocols and logical workflow offer a practical framework for researchers engaged in the synthesis and characterization of novel brominated aromatic compounds. The provided data and methodologies are intended to aid in the identification and confirmation of the structure of this compound and similar molecules.

References

Safety Operating Guide

Proper Disposal of 1,4-Dibromo-2-(3-bromophenoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Dibromo-2-(3-bromophenoxy)benzene was found. The following guidance is based on the safety profiles and disposal procedures for structurally similar brominated aromatic compounds and polybrominated diphenyl ethers (PBDEs). Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

The proper management and disposal of this compound are critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it is presumed to be hazardous and requires careful handling throughout its lifecycle, from use to final disposal. This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal of this compound.

Immediate Safety and Handling

Before any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a flame-retardant lab coat. Ensure gloves are inspected before use and disposed of properly.

  • Respiratory Protection: When there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

  • Hygiene: Wash hands thoroughly after handling the chemical.

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate harm.

Spill Cleanup:

  • Evacuate and Secure: Immediately clear the area of all personnel and restrict access.

  • Ventilate: Increase ventilation to the area.

  • Absorb: For small spills, use an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: The container with the collected waste must be disposed of as hazardous chemical waste.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste management company. On-site treatment is not recommended.

Step-by-Step Disposal Plan:

  • Waste Identification: Classify this compound waste as a hazardous halogenated organic compound.

  • Segregation and Collection:

    • Collect all waste containing this chemical, including contaminated lab supplies (e.g., gloves, absorbent pads), in a designated, leak-proof, and sealed container.

    • Do not mix with other waste streams unless instructed by your EHS department.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal by a certified hazardous waste contractor. The preferred method of disposal for such compounds is high-temperature incineration.

Data Summary for Brominated Aromatic Compounds

The following table summarizes key quantitative data relevant to the safe handling and disposal of brominated aromatic compounds, which should be considered as indicative for this compound.

ParameterGuideline / ValueNotes
Hazard Classification Hazardous WasteBased on structural similarity to PBDEs.
Recommended Disposal High-Temperature IncinerationEnsures complete destruction of the compound.
Alternative Disposal Secure Chemical LandfillLess preferred; consult local regulations.
Spill Cleanup Inert Absorbent Materiale.g., vermiculite, sand.
PPE Requirements Goggles, Gloves, Lab Coat, RespiratorStandard for handling hazardous chemicals.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalDecisionWorkflow Start Waste Generated: This compound Classify Classify as Hazardous Waste (Halogenated Organic) Start->Classify Segregate Segregate and Collect in Designated Sealed Container Classify->Segregate Label Label Container Clearly (Name, Hazard, Date) Segregate->Label Store Store in Secure Hazardous Waste Accumulation Area Label->Store ContactEHS Contact Institutional EHS for Disposal Pickup Store->ContactEHS Incineration High-Temperature Incineration (Preferred Method) ContactEHS->Incineration Follow EHS Guidance Landfill Secure Chemical Landfill (Alternative, if permitted) ContactEHS->Landfill If approved by EHS End Disposal Complete Incineration->End Landfill->End

Navigating the Safe Handling of 1,4-Dibromo-2-(3-bromophenoxy)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling 1,4-Dibromo-2-(3-bromophenoxy)benzene, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against potential splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable for handling. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.
ApronA chemically resistant apron is recommended for additional protection.
Full-length pants and closed-toe shoesThese are mandatory to protect the skin from potential exposure.
Respiratory Protection Fume HoodAll handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIf work cannot be conducted in a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure to this compound, immediate and appropriate action is crucial. The following table outlines the initial response steps for various exposure scenarios.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Protocols: Containment and Compliance

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

ProcedureAction
Spill Cleanup For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material in a sealed, labeled container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.
Waste Disposal Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Handling and Storage Workflow

The following diagram illustrates the standard operational workflow for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware and Surfaces handle_reaction->clean_decontaminate Proceed to Cleanup clean_dispose_waste Dispose of Waste in Labeled Container clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove and Dispose of PPE Properly clean_dispose_waste->clean_remove_ppe store_container Store in a Tightly Sealed, Labeled Container clean_remove_ppe->store_container Proceed to Storage store_location Keep in a Cool, Dry, Well-Ventilated Area store_container->store_location

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.